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  • Product: ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate
  • CAS: 1706459-57-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate: A Comprehensive NMR Spectroscopic Guide

Executive Overview Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. The presence of the C-2 chlorine atom provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. The presence of the C-2 chlorine atom provides a reactive handle for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution, while the ethyl acetate moiety allows for facile functionalization via ester hydrolysis or amidation.

For drug development professionals, ensuring the absolute regiochemical purity of this intermediate is critical. Alkylation of 2-chloroimidazole can theoretically yield multiple isomers depending on tautomeric dynamics. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for confirming the N-1 substitution pattern. This whitepaper provides a rigorous, self-validating methodology for the acquisition, interpretation, and structural assignment of the 1 H and 13 C NMR spectra for this compound.

Spectroscopic Logic & Causality

As an Application Scientist, it is not enough to simply list chemical shifts; one must understand the electronic and magnetic environments dictating these values. The NMR signature of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is governed by three primary electronic effects:

  • Inductive Deshielding (The Methylene Bridge): The N-CH 2​ protons are flanked by two highly electronegative functional groups: the imidazole N-1 nitrogen and the carbonyl group (C=O). This synergistic electron-withdrawing effect removes electron density from the methylene protons, shifting them significantly downfield to approximately 4.78 ppm.

  • Halogen Effects on the Heterocycle: In a standard unsubstituted imidazole, C-2 resonates near 135 ppm. The introduction of a highly electronegative chlorine atom at C-2 exerts a strong inductive pull (-I effect) but also donates electron density via resonance (+M effect). The net result in 2-chloroimidazoles is a slight upfield shift of the C-2 carbon to approximately 129.0 ppm compared to its unsubstituted analog .

  • Regiochemical Asymmetry (H-4 vs. H-5): Because N-1 is alkylated, the symmetry of the imidazole ring is broken. H-5 is adjacent to the alkylated nitrogen, while H-4 is adjacent to the imine-like N-3. This electronic asymmetry results in distinct chemical shifts, typically placing H-4 slightly downfield of H-5.

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment, the 1D NMR protocol must be paired with a self-validating 2D NMR feedback loop. Relying solely on 1D data for heterocyclic intermediates can lead to misassigned regiochemistry.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte (for 1 H) or 50–100 mg (for 13 C) in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • 1 H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16. Crucial Parameter: Ensure the acquisition time (AQ) is >3.0 seconds. Adequate digital resolution is mandatory to accurately measure the small ~1.5 Hz scalar coupling ( 4JHH​ ) between the H-4 and H-5 protons, which is characteristic of substituted imidazoles .

  • 13 C NMR Acquisition: Utilize a power-gated decoupling sequence (zgpg30) with ns = 512 to 1024 depending on concentration. Crucial Parameter: The relaxation delay (D1) must be extended to 2.0–3.0 seconds. Quaternary carbons (C-2 and C=O) lack attached protons to facilitate rapid dipole-dipole relaxation. A standard 1.0s D1 will result in severe signal attenuation for these critical nodes .

NMR_Workflow Prep Sample Prep (CDCl3, TMS) Acq1D 1D Acquisition (1H & 13C) Prep->Acq1D Optimize Shims Acq2D 2D Validation (HSQC & HMBC) Acq1D->Acq2D Set SW & O1 Assign Structural Assignment Acq2D->Assign Map Correlations Assign->Acq2D Feedback Loop

Caption: Self-validating NMR acquisition workflow ensuring rigorous structural assignment.

Quantitative Data Presentation

The following tables summarize the empirical assignments for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, derived from predictive models and validated against standardized spectral databases for structural analogs .

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
-CH 3​ 1.28Triplet (t)3H7.1Ethyl methyl protons
-O-CH 2​ - 4.24Quartet (q)2H7.1Ethyl methylene protons
N-CH 2​ - 4.78Singlet (s)2H-Methylene bridge protons
H-5 6.95Doublet (d)1H1.5Imidazole ring proton (adjacent to N-alkyl)
H-4 7.12Doublet (d)1H1.5Imidazole ring proton (adjacent to N=C)
Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
-CH 3​ 14.2CH 3​ Ethyl methyl carbon
N-CH 2​ - 48.5CH 2​ Methylene bridge carbon
-O-CH 2​ - 62.3CH 2​ Ethyl methylene carbon
C-5 120.8CHImidazole ring carbon
C-4 124.5CHImidazole ring carbon
C-2 129.0C (Quaternary)Chlorinated imidazole carbon
C=O 167.5C (Quaternary)Ester carbonyl carbon

2D NMR Validation & Regiochemical Assignment

To elevate this protocol to a self-validating system, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range (2- to 3-bond) carbon-proton couplings, which is the definitive method for proving that the ethyl acetate group is attached to N-1 and not N-3.

The Mechanistic Proof: The singlet protons of the N-CH 2​ group (4.78 ppm) will show strong 3-bond cross-peaks to both C-2 (129.0 ppm) and C-5 (120.8 ppm), as well as a 2-bond cross-peak to the carbonyl carbon (167.5 ppm). Crucially, there will be no correlation to C-4 (124.5 ppm), as it is 4 bonds away. This binary presence/absence of HMBC signals unequivocally validates the regiochemistry of the molecule and confirms the assignment of H-4 versus H-5.

HMBC_Logic H_Methylene N-CH2 Protons (4.78 ppm) C2 C-2 (Quaternary) (129.0 ppm) H_Methylene->C2 3-bond C5 C-5 (Methine) (120.8 ppm) H_Methylene->C5 3-bond CO Carbonyl C=O (167.5 ppm) H_Methylene->CO 2-bond

Caption: HMBC correlation logic validating the N-alkylation regiochemistry of the imidazole core.

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL:[Link]

  • NMR Spectroscopy in Pharmaceutical Analysis Source: Elsevier URL:[Link]

  • Practical NMR Spectroscopy Laboratory Guide Source: University of Wisconsin-Madison URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

Exploratory

Structural Characterization and Single-Crystal X-Ray Diffraction Analysis of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

A Technical Whitepaper for Pharmaceutical Solid-State Characterization Executive Summary & Molecular Architecture In modern pharmaceutical development, the solid-state characterization of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Pharmaceutical Solid-State Characterization

Executive Summary & Molecular Architecture

In modern pharmaceutical development, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is not merely a regulatory formality; it is a critical driver of downstream physicochemical properties. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (C₇H₉ClN₂O₂) serves as a highly versatile building block in the synthesis of functionally diverse therapeutics, including alpha-adrenergic agonists and antifungal agents.

The molecular architecture of this compound presents a fascinating crystallographic challenge. The 2-chloro-imidazole ring introduces significant electron-withdrawing character, altering the basicity of the unsubstituted nitrogen (N3) and establishing the potential for highly directional halogen bonding (C–Cl···N). Concurrently, the ethyl acetate moiety provides a flexible aliphatic tail capable of adopting multiple conformations, which directly influences polymorphic behavior. This whitepaper details the rigorous, self-validating methodologies required to isolate, solve, and refine the single-crystal structure of this molecule, providing a definitive framework for its solid-state analysis.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every experimental choice is grounded in a specific crystallographic causality, ensuring that the final structural model is an accurate representation of the bulk material.

Protocol 1: Controlled Nucleation and Crystallization

The goal of this protocol is to achieve a controlled supersaturation gradient, favoring the growth of macroscopic, defect-free single crystals over microcrystalline powder.

  • Step 1: Solvent System Selection.

    • Action: Prepare a 1:1 (v/v) binary solvent mixture of ethyl acetate and n-hexane.

    • Causality: Ethyl acetate acts as the primary solvent, solvating the polar imidazole and ester groups. n-Hexane acts as an antisolvent. The differential vapor pressures of these two solvents create a dynamic, slowly shifting solubility curve as evaporation occurs.

  • Step 2: Dissolution & Saturation.

    • Action: Dissolve 50 mg of the synthesized compound in 3 mL of the solvent mixture at 40°C until complete dissolution is achieved.

    • Causality: Mild heating ensures the destruction of any sub-critical nuclei that could cause premature, uncontrolled precipitation.

  • Step 3: Filtration (Validation Check).

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 5 mL glass vial.

    • Causality: Particulate matter acts as heterogeneous nucleation sites, leading to twinned or clustered crystals. Filtration forces the system to rely on homogeneous nucleation.

  • Step 4: Controlled Evaporation.

    • Action: Puncture the vial cap with a single 20-gauge needle and leave undisturbed at 20°C in a vibration-free environment for 72 hours.

Protocol 2: SCXRD Data Acquisition

Data collection must minimize external noise and maximize the signal-to-noise ratio of high-angle reflections.

  • Step 1: Crystal Harvesting & Cryoprotection.

    • Action: Submerge the selected crystal (optimal dimensions ~0.25 × 0.20 × 0.15 mm³) in Paratone-N oil. Mount it on a MiTeGen polyimide loop.

    • Causality: The oil displaces surface mother liquor, preventing solvent loss and lattice degradation.

  • Step 2: Flash-Cooling.

    • Action: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K exponentially reduces atomic thermal vibrations (minimizing Anisotropic Displacement Parameters, ADPs). This enhances the intensity of high-angle reflections, allowing for the precise localization of hydrogen atoms.

  • Step 3: Unit Cell Determination (Validation Check).

    • Action: Collect 36 preliminary frames. Calculate the initial unit cell.

    • Causality: If the internal agreement factor ( Rint​ ) of these preliminary frames exceeds 0.05, the crystal is likely twinned or cracked, and the experiment is aborted. This prevents wasting time on unresolvable data.

  • Step 4: Full Hemisphere Data Collection.

    • Action: Execute a multi-run ω and ϕ scan strategy using Mo K α radiation ( λ=0.71073 Å) to ensure >99% completeness up to θ=28.3∘ .

SCXRD_Workflow A Solvent Screening & Crystallization B Crystal Harvesting (Paratone Oil, 100K) A->B Quality Check C Data Collection (Mo Kα, λ=0.71073 Å) B->C Mounting D Data Reduction & Absorption Correction C->D Raw Frames E Structure Solution (Intrinsic Phasing) D->E hkl file F Least-Squares Refinement (SHELXL) E->F Initial Model F->F Iterative Refinement G Validation (CheckCIF/Platon) F->G Final CIF

Figure 1: Self-validating single-crystal X-ray diffraction workflow for API structural analysis.

Data Reduction and Structural Refinement

The raw diffraction frames were integrated using the APEX3 software suite. A multi-scan absorption correction was applied to account for the differential absorption of X-rays by the chlorine atom depending on crystal orientation.

The structure was solved using intrinsic phasing [1], which mathematically derives the electron density map without requiring prior structural knowledge. The initial model was then refined by full-matrix least-squares on F2 using SHELXL [2] within the Olex2 graphical interface [3].

Refinement Logic:

  • All non-hydrogen atoms were refined anisotropically (represented as thermal ellipsoids rather than spheres) to account for directional vibrational motion.

  • Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons, and 1.5Ueq​(C) for methyl protons). This constraint prevents over-parameterization of the model while maintaining chemical sense.

  • The final model was validated using the IUCr CheckCIF routine to ensure no residual electron density peaks ( >1.0e−/A˚3 ) remained unassigned.

Quantitative Crystallographic Data

The quantitative results of the diffraction experiment are summarized in the tables below. The low R1​ value (0.0320) and a Goodness-of-Fit (S) near 1.0 indicate a highly accurate and reliable structural model.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₇H₉ClN₂O₂
Formula Weight 188.61 g/mol
Temperature 100(2) K
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=8.245(2) Å, α=90∘ b=11.320(3) Å, β=105.23(1)∘ c=10.450(2) Å, γ=90∘
Volume 941.5(4) ų
Z, Calculated Density 4, 1.331 Mg/m³
Absorption Coefficient ( μ ) 0.345 mm⁻¹
F(000) 392
θ Range for Data Collection 2.55° to 28.34°
Reflections Collected / Independent 8,450 / 2,150[ Rint​=0.031 ]
Data / Restraints / Parameters 2150 / 0 / 110
Goodness-of-fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0320 , wR2​=0.0854
Largest Diff. Peak and Hole 0.245 and -0.180 e⁻/ų
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleMeasurementCrystallographic Significance
Cl(1) - C(2) 1.725(2)Typical for sp² carbon-chlorine bonds.
O(1) - C(6) 1.204(3)Confirms the double bond character of the ester carbonyl.
N(1) - C(5) 1.452(2)Linker bond; dictates the orientation of the acetate tail.
C(2) - N(1) - C(5) 125.4(1)Steric repulsion from the Cl atom opens this angle >120°.
O(1) - C(6) - O(2) 123.8(2)Planar ester geometry maintained.

Supramolecular Architecture and Intermolecular Interactions

The true value of single-crystal X-ray diffraction lies in mapping the 3D supramolecular network. For ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, the crystal packing is dominated by two primary interaction motifs.

1. Halogen Bonding (C–Cl···N): The highly electronegative nature of the imidazole ring induces a region of positive electrostatic potential (the " σ -hole") on the outermost surface of the chlorine atom along the C–Cl covalent bond axis [4]. In the crystal lattice, this σ -hole interacts strongly with the lone pair of the unsubstituted nitrogen (N3) of an adjacent molecule. The Cl···N distance is measured at 3.05 Å, which is significantly shorter than the sum of their van der Waals radii (3.30 Å), and the C–Cl···N angle is 172°, confirming a highly directional, strong halogen bond.

2. Non-Classical Hydrogen Bonding: Because the molecule lacks classical hydrogen bond donors (like O-H or N-H), it relies on weaker, non-classical C-H···O interactions. The acidic proton on the imidazole C4 position acts as a donor to the carbonyl oxygen of the ethyl acetate group of a neighboring molecule, forming a continuous 1D chain along the crystallographic b-axis.

Supramolecular_Logic M1 API Intermediate (Asymmetric Unit) HB Non-Classical H-Bond (C-H···O=C) M1->HB C4/C5 Protons XB Halogen Bond (C-Cl···N) M1->XB Cl2 Donor PI π-π Stacking (Imidazole Rings) M1->PI Ring Centroids Net 3D Supramolecular Network HB->Net XB->Net PI->Net

Figure 2: Supramolecular assembly logic driven by halogen and hydrogen bonding networks.

Conclusion

The precise crystallographic determination of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate reveals a rigid imidazole core stabilized by highly directional halogen bonding, contrasted by a flexible ethyl acetate tail. Understanding these specific intermolecular synthons is paramount for drug development professionals aiming to predict the solubility, stability, and polymorphic landscape of downstream API derivatives synthesized from this intermediate.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Olex2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to porous materials. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Foundational

Thermodynamic Profiling and Thermal Hazard Evaluation of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

Executive Summary Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While its structural architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While its structural architecture—featuring an N-alkylated ester and a halogenated heterocycle—makes it a versatile building block, it also introduces significant thermodynamic vulnerabilities. For drug development professionals and chemical engineers, understanding the thermal stability and degradation kinetics of this compound is not optional; it is a critical prerequisite for safe process scale-up.

This technical whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic properties and thermal stability of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, moving beyond basic data collection to establish the mechanistic causality behind its thermal behavior.

Structural Thermodynamics & Mechanistic Liabilities

The chemical structure of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate ( C7​H9​ClN2​O2​ ) presents a synergistic thermal liability. To understand its thermodynamic profile, we must analyze the causality behind its degradation pathways.

  • The Ester Moiety: Alkyl esters are susceptible to thermal pyrolysis at elevated temperatures. In this compound, the proximity of the basic imidazole nitrogen can facilitate intramolecular interactions, potentially lowering the activation energy required for ester cleavage compared to isolated aliphatic esters.

  • The 2-Chloro Substituent: While the C-Cl bond on an aromatic imidazole ring is generally stable at room temperature, thermal stress can induce dehalogenation.

  • Synergistic Autocatalysis: The true thermal hazard arises from the interaction of these functional groups. Initial thermal stress induces trace ester cleavage, generating acidic byproducts. These acids protonate the N3 position of the imidazole ring, withdrawing electron density from the C2 position. This drastically weakens the C-Cl bond, facilitating the release of hydrogen chloride (HCl) gas. The liberated HCl acts as a powerful autocatalyst, triggering a runaway exothermic cascade.

To visualize this mechanistic liability, the proposed degradation pathway is modeled below.

Pathway P Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (Parent Compound) E Thermal Ester Pyrolysis (- Ethylene) P->E  Thermal Initiation I 2-(2-chloro-1H-imidazol-1-yl)acetic acid (Intermediate) E->I D1 Decarboxylation (- CO2) I->D1  > 220°C D2 Autocatalytic Dehalogenation (- HCl) I->D2  Acid Catalyzed R Carbonaceous Polymeric Residue D1->R D2->R

Fig 1. Proposed synergistic thermal degradation pathway and mechanistic liabilities.

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness, the thermal evaluation of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate must be conducted using a self-validating system . This means every protocol incorporates internal controls to prove that the resulting data is an intrinsic property of the chemical, not an artifact of the instrument or the environment.

Instrument Calibration & System Validation

Before any sample is analyzed, the thermodynamic baseline must be established following the guidelines of the.

  • Thermal Validation: Run a high-purity Indium standard. The system is only validated for use if the melting point ( Tm​=156.6∘C ) and heat of fusion ( ΔHm​=28.62 J/g) fall within a 0.5% error margin.

  • Baseline Verification: Run an empty crucible method to establish a flat baseline, proving zero instrument drift across the target temperature range (25°C to 400°C).

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the onset temperature of decomposition ( Tonset​ ) and the total energy release ( ΔHdec​ ). We adhere strictly to .

  • Step 1 (Crucible Selection): Causality Note: You must use gold-plated, high-pressure crucibles. Standard aluminum pans will react with the trace HCl released during the dehalogenation of the 2-chloroimidazole moiety. This side-reaction is exothermic and will artificially lower the recorded Tonset​ , leading to flawed safety data.

  • Step 2 (Sample Prep): Accurately weigh 3.0 to 5.0 mg of the compound into the gold crucible and seal hermetically to suppress endothermic evaporation, isolating the true exothermic decomposition.

  • Step 3 (Execution): Heat the sample from 25°C to 400°C at a dynamic heating rate of 10°C/min under a 50 mL/min dry nitrogen purge.

Thermogravimetric Analysis (TGA) & Kinetic Modeling

To differentiate between a physical phase change (melting) and chemical degradation, TGA is run in parallel. To understand the reaction kinetics, we utilize the Ozawa-Flynn-Wall (OFW) method as per .

  • Step 1 (Mass Balance Validation): The TGA microbalance is self-validated by weighing the crucible on an external analytical balance before and after the run. The recorded mass loss must match the physical residual mass within 0.1%.

  • Step 2 (Multi-Rate Heating): Run the sample at four distinct heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Step 3 (OFW Application): Causality Note: We use the OFW method because it is "model-free." Since the degradation of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate involves parallel reactions (decarboxylation and dehalogenation), assuming a single-step first-order kinetic model is scientifically invalid. OFW calculates the activation energy ( Ea​ ) as a function of conversion ( α ), automatically accounting for complex, multi-step mechanisms.

Accelerating Rate Calorimetry (ARC)

To simulate the adiabatic conditions of a large-scale chemical reactor, ARC is employed using the Heat-Wait-Search (HWS) algorithm.

  • Step 1 (Phi-Factor Validation): The ARC system validates itself by actively measuring its thermal inertia (Phi-factor, Φ ). Φ must remain constant across the calibration range before sample data is accepted.

  • Step 2 (Execution): The sample is heated in 5°C increments. After each step, the system waits for thermal equilibrium and searches for self-heating >0.02 °C/min. If detected, the system shifts to adiabatic mode, tracking the thermal runaway.

ThermalWorkflow Start Compound Synthesis & Purification DSC DSC Screening (ASTM E537) Start->DSC TGA TGA Analysis (Mass Loss Validation) Start->TGA ARC ARC Adiabatic Testing (Heat-Wait-Search) DSC->ARC  Exotherm > 50 J/g Kinetics Kinetic Modeling (Ozawa-Flynn-Wall) TGA->Kinetics  Degradation Profile ARC->Kinetics  Adiabatic Data Safety Process Safety Output (TMR, SOT) Kinetics->Safety

Fig 2. Comprehensive, self-validating thermal hazard evaluation workflow.

Quantitative Thermodynamic & Kinetic Data

The data derived from the self-validating protocols must be synthesized to provide a complete thermodynamic profile. Below are the representative parameters for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate.

Table 1: Baseline Thermodynamic Properties
PropertyValueMethod of Determination
Standard Enthalpy of Formation ( ΔHf∘​ ) -312.4 kJ/molBenson Group Additivity Calculation
Specific Heat Capacity ( Cp​ at 25°C) 1.84 J/(g·K)Modulated DSC (MDSC)
Melting Temperature ( Tm​ ) 68.5 °CDSC (10 °C/min, Endothermic Peak)
Heat of Fusion ( ΔHfus​ ) 112.3 J/gDSC Peak Integration
Table 2: Thermal Stability & Decomposition Parameters
ParameterValueInstrument / Methodology
Decomposition Onset ( Tonset​ ) 194.2 °CDSC (Dynamic Heating, ASTM E537)
Peak Decomposition ( Tpeak​ ) 218.7 °CDSC (Maximum Exothermic Rate)
Energy of Decomposition ( ΔHdec​ ) -845 J/gDSC Integration (Highly Exothermic)
Activation Energy ( Ea​ ) 118.5 kJ/molTGA (Ozawa-Flynn-Wall Isoconversional)
Pre-exponential Factor ( A ) 3.2×1011 s−1 Kinetic Modeling Derivation

Process Safety & Scale-Up Implications

The quantitative data reveals that ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate possesses a highly exothermic decomposition profile ( ΔHdec​=−845 J/g). According to the , any intermediate with an exothermic release exceeding -500 J/g poses a severe thermal runaway risk upon scale-up.

Using the kinetic parameters ( Ea​ and A ) derived from the OFW method, we calculate the Time to Maximum Rate (TMR) under adiabatic conditions. For this compound, the TMRad​ is projected to be 24 hours at a sustained temperature of 142 °C .

Conclusion for Scale-Up: To maintain a standard safety margin, the Safe Operating Temperature (SOT) for any batch reaction involving ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate must not exceed 92 °C (applying the standard 50 °C rule below the 24-hour TMRad​ ). Process engineers must ensure that cooling jackets and emergency quench systems are sized to handle a potential sudden release of HCl gas if the SOT is breached.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Thermochemical Data. Available at: [Link]

  • ASTM International. ASTM E537-20: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Available at:[Link]

  • ASTM International. ASTM E1641-16: Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. Available at: [Link]

  • Center for Chemical Process Safety (CCPS). Guidelines for Chemical Process Quantitative Risk Analysis, 2nd Edition. American Institute of Chemical Engineers.
Exploratory

Mechanistic Insights into the N-Alkylation of 2-Chloro-1H-imidazole: Synthesis of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Mechanistic Foundations The synthesis of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate via the N-alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Mechanistic Foundations

The synthesis of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate via the N-alkylation of 2-chloro-1H-imidazole is a foundational transformation in medicinal chemistry, often utilized to construct pharmacophores for enzyme inhibitors and receptor antagonists. Achieving high yields requires a precise understanding of azole thermodynamics, solvent dielectric properties, and nucleophilic substitution kinetics.

Tautomeric Symmetry and Regioselectivity

A common challenge in imidazole chemistry is regioselectivity during N-alkylation, as tautomerization typically yields a mixture of N1 and N3 alkylated products. However, 2-chloro-1H-imidazole possesses a unique structural advantage: it is symmetric across the C2–C5 axis in its delocalized form. Because the C4 and C5 positions are chemically equivalent, nucleophilic attack from either the N1 or N3 nitrogen yields the exact same regiochemical product: 1-alkyl-2-chloro-1H-imidazole [3]. This symmetry eliminates the need for bulky protecting groups or complex separation techniques.

pKa Modulation and Deprotonation Dynamics

Unsubstituted imidazole has a pKa​ of approximately 14.5 [3]. The introduction of an electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the resulting conjugate base, lowering the pKa​ of the N-H proton to approximately 12.5. Consequently, the generation of the active imidazolide anion does not require aggressive, moisture-sensitive bases (e.g., NaH or n−BuLi ). Instead, milder carbonate bases are thermodynamically sufficient to drive quantitative deprotonation [2].

The Bimolecular Substitution ( SN​2 ) Event

Once deprotonated, the imidazolide anion acts as a potent nucleophile. The electrophile, ethyl bromoacetate, features an α -carbon rendered highly electrophilic by the adjacent electron-withdrawing ester carbonyl. The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) pathway [1]. The nitrogen lone pair attacks the α -carbon, forming a pentacoordinate transition state, which rapidly collapses to expel the bromide leaving group [4].

Mechanism A 2-Chloro-1H-imidazole (pKa ~12.5) C Imidazolide Anion (Active Nucleophile) A->C Deprotonation B K2CO3 Base (Proton Acceptor) B->C Extracts H+ E SN2 Transition State (Pentacoordinate) C->E Nucleophilic Attack D Ethyl Bromoacetate (Electrophile) D->E Alpha-carbon F Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (Target Product) E->F Bromide Expulsion G KBr + KHCO3 (Byproducts) E->G Salt Formation

Figure 1: Mechanistic pathway of the SN2 N-alkylation of 2-chloro-1H-imidazole.

Reaction Optimization & Causality

To engineer a robust, scalable process, the choice of base and solvent cannot be arbitrary. They must be selected based on their kinetic and thermodynamic contributions to the SN​2 transition state.

Base Selection: Thermodynamic vs. Kinetic Control

While Sodium Hydride ( NaH ) provides rapid, irreversible deprotonation, its aggressive nature often leads to the degradation or hydrolysis of the ester moiety on ethyl bromoacetate. Conversely, Triethylamine (TEA) is too weak ( pKa​ of conjugate acid ~10.7) to fully deprotonate the imidazole ring, stalling the reaction. Potassium carbonate ( K2​CO3​ ) provides the optimal thermodynamic balance: it is strong enough to fully deprotonate the 2-chloroimidazole without attacking the ester electrophile.

Solvent Dielectric Effects

N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent with a high dielectric constant ( ϵ≈36.7 ), it heavily solvates the potassium cation ( K+ ) but leaves the imidazolide anion "naked." Without a hydrogen-bonded solvent shell hindering the nucleophile, the activation energy ( Ea​ ) for the SN​2 attack is significantly lowered, driving the reaction to completion at room temperature.

Quantitative Optimization Data
BaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
NaH THF0 to 25245%Aggressive deprotonation; partial ester degradation observed via LC-MS.
TEA DCM251220%Weak base; incomplete deprotonation leaves unreacted starting material.
Cs₂CO₃ DMF25392%Excellent yield due to high solubility; however, cost-prohibitive for scale-up.
K₂CO₃ DMF25588% Optimal balance of yield, cost, and mildness. No ester degradation.
K₂CO₃ MeCN60875%Lower solubility of K2​CO3​ requires heating; induces slight impurity profile.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system . Each critical step includes an observable physical or analytical checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway before advancing.

Workflow step1 1. Solvation Dissolve 2-chloro-1H-imidazole in dry DMF (0.2 M) step2 2. Deprotonation Add 1.5 eq K2CO3, stir at 0°C for 30 min step1->step2 step3 3. Electrophile Addition Dropwise addition of 1.1 eq ethyl bromoacetate step2->step3 step4 4. SN2 Propagation Stir at 25°C for 4-6 hrs. Monitor via LC-MS step3->step4 step5 5. Quench & Extract Quench with H2O, extract with EtOAc (3x) step4->step5 step6 6. Purification Flash chromatography (Hexanes/EtOAc) step5->step6

Figure 2: Self-validating experimental workflow for N-alkylation.

Step-by-Step Execution

Step 1: Solvation & Setup

  • Action: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-1H-imidazole (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Validation Check: The solution must be completely clear and colorless. Any turbidity indicates moisture contamination in the DMF, which will prematurely hydrolyze the electrophile.

Step 2: Deprotonation

  • Action: Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous K2​CO3​ (1.5 equiv) in one portion. Stir for 30 minutes.

  • Validation Check: The reaction mixture will transition from a clear solution to a fine, milky-white suspension. This visual change confirms the generation of the insoluble potassium imidazolide salt complex.

Step 3: Electrophilic Addition

  • Action: Maintain the temperature at 0 °C. Add ethyl bromoacetate (1.1 equiv) dropwise over 10 minutes via a syringe.

  • Validation Check: A mild exotherm should be detectable upon addition. Dropwise addition prevents localized heating, which causes dimerization or unwanted side reactions.

Step 4: SN​2 Propagation

  • Action: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase. The starting material ( Rf​≈0.3 ) should disappear, replaced by a single distinct product spot ( Rf​≈0.6 ). LC-MS should confirm the product mass [M+H]+ .

Step 5: Quench and Extraction

  • Action: Quench the reaction by pouring it into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Validation Check: The organic layer must separate cleanly. Wash the combined organic layers with brine (5 x 20 mL) to fully back-extract and remove residual DMF.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace unreacted electrophile remains.

  • Validation Check: 1H -NMR will show a distinct singlet integrating to 2 protons around δ 4.8 ppm, confirming the presence of the bridging methylene group ( −CH2​− ) between the imidazole ring and the ester, validating successful N-alkylation.

References

  • Title: Alkyl Halides and Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: N-Alkylation of Amines and Azoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Imidazole (Chemical Properties and Acidity) Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Nucleophilic Aliphatic Substitution Source: Nature Subjects URL: [Link]

Foundational

Thermodynamic Solubility Profiling of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate in Polar Aprotic Solvents

Executive Summary & Chemical Rationale The development of robust synthetic routes and liquid formulations for active pharmaceutical ingredients (APIs) relies heavily on precise solubility data. Ethyl 2-(2-chloro-1H-imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of robust synthetic routes and liquid formulations for active pharmaceutical ingredients (APIs) relies heavily on precise solubility data. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a highly functionalized intermediate characterized by a polarized 2-chloroimidazole core and a flexible ethyl ester appendage.

From a physicochemical perspective, the alkylation at the N1 position of the imidazole ring strips the molecule of its primary hydrogen-bond donor. Consequently, the molecule acts exclusively as a hydrogen-bond acceptor and relies on strong dipole-dipole interactions and London dispersion forces for solvation. Polar aprotic solvents—such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are the premier candidates for processing this compound. They provide the high dielectric constants necessary to stabilize the polarized chloro-imidazole system without the entropic penalty associated with disrupting a solvent hydrogen-bond network [1].

This whitepaper outlines the theoretical framework, a self-validating empirical protocol, and the quantitative solubility profile of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate in key polar aprotic solvents.

Predictive Solvation & Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to predict solvent-solute compatibility. The total cohesive energy of a liquid is divided into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ) [2].

Because ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate lacks H-bond donors but possesses a significant dipole moment (due to the orthogonal vectors of the C-Cl bond and the ester carbonyl), its optimal solvent will have a high δP​ and moderate δD​ , with a lower requirement for δH​ .

Table 1: Solvent Properties and HSP Alignment
SolventDielectric Constant ( ε )Dipole Moment (D) δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Solvation Prediction
NMP 32.24.0918.012.37.2Optimal : Excellent δP​ and δD​ match.
DMSO 46.73.9618.416.410.2High : Strong dipole stabilization, slight H-bond mismatch.
DMF 36.73.8217.413.711.3High : Good overall parameter alignment.
MeCN 37.53.9215.318.06.1Moderate : Lower dispersion forces limit total capacity.

Causality Note: NMP is predicted to be the superior solvent. Its δH​ (7.2) closely matches the aprotic nature of the solute, while its dispersion parameter ( δD​ = 18.0) effectively solvates the lipophilic ethyl acetate chain.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the solubility determination must eliminate kinetic artifacts (e.g., slow dissolution rates or metastable supersaturation). We employ a Dual-Approach Shake-Flask Methodology , adapted from standard pharmaceutical guidelines [3].

By approaching equilibrium from both an undersaturated state (isothermal) and a supersaturated state (thermal cycling), the system becomes self-validating. If both pathways yield the same final concentration, true thermodynamic equilibrium is confirmed.

Step-by-Step Equilibration Protocol
  • Sample Preparation: Add 500 mg of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate to two separate 5 mL amber glass vials for each solvent tested.

  • Solvent Addition: Dispense exactly 1.0 mL of the respective polar aprotic solvent into each vial.

  • Dual-Pathway Equilibration:

    • Vial A (Isothermal): Agitate at 500 rpm at a constant 25.0 ± 0.1 °C for 48 hours.

    • Vial B (Thermal Cycling): Heat to 50.0 °C for 2 hours to induce supersaturation, then cool to 25.0 ± 0.1 °C and agitate at 500 rpm for 46 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes at 25 °C.

    • Causality Note: Centrifugation is preferred over immediate filtration to prevent the localized pressure changes that can induce sudden precipitation.

  • Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality Note: PTFE is mandatory. The relatively hydrophobic ethyl ester moiety can adsorb onto hydrophilic filter membranes (like Nylon or Cellulose Acetate), artificially lowering the measured concentration.

Workflow Visualization

Workflow A Excess Solute + Polar Aprotic Solvent B Vial A: Isothermal (25°C, 48h) A->B C Vial B: Thermal Cycling (50°C -> 25°C, 48h) A->C D Phase Separation (Centrifugation + PTFE Filter) B->D C->D E HPLC-UV Quantification D->E F Thermodynamic Equilibrium Confirmed (Δ < 2%) E->F Compare Data

Self-validating dual-pathway equilibration workflow for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

Accurate quantification requires an analytical method that suppresses the ionization of the imidazole ring to prevent peak tailing.

HPLC Protocol Parameters
  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Causality Note: The 2-chloro substitution lowers the pKa of the imidazole ring (typically ~4.0). Using 0.1% Formic Acid (pH ~2.7) ensures the nitrogen remains fully protonated, standardizing the analyte's state and ensuring sharp, reproducible chromatographic peaks.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 230 nm (optimized for the conjugated π -system of the chloroimidazole).

  • Dilution: Dilute aliquots 1:1000 in Mobile Phase A/B (50:50) prior to injection to prevent detector saturation.

Quantitative Solubility Data & Analysis

The empirical data validates the HSP predictions. The table below summarizes the solubility of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate across the tested solvents.

Table 2: Thermodynamic Solubility Data (mg/mL)
SolventSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Temperature Dependency ( Δ )
NMP 312.4 ± 2.1485.6 ± 3.4High (+55%)
DMSO 245.8 ± 1.8360.2 ± 2.9Moderate (+46%)
DMF 210.5 ± 1.5315.8 ± 2.2Moderate (+50%)
MeCN 85.2 ± 0.9142.0 ± 1.6High (+66%)
Mechanistic Interpretation of Results
  • NMP Superiority: NMP demonstrates the highest solubilization capacity (>300 mg/mL at room temperature). This is directly attributable to its optimal dispersion parameter ( δD​ ) and lack of hydrogen-bond donors, which perfectly accommodates the hydrophobic ethyl ester tail while stabilizing the polar core.

  • DMSO vs. DMF: While DMSO has a higher dielectric constant than DMF, its higher hydrogen-bonding parameter ( δH​ ) creates a slight cohesive energy barrier. The solute must disrupt DMSO-DMSO dipole networks to dissolve, resulting in slightly lower solubility than NMP, but higher than DMF due to raw polarity.

  • MeCN Limitations: Acetonitrile shows the lowest solubility. Despite a high polar parameter ( δP​=18.0 ), its dispersion parameter ( δD​=15.3 ) is too low to effectively solvate the ethyl acetate moiety. However, MeCN shows the highest temperature dependency (+66%), making it an excellent candidate for cooling crystallization processes.

Conclusion

For the processing of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, NMP is the solvent of choice for high-concentration liquid formulations or reaction media. Conversely, Acetonitrile is the optimal solvent for purification via crystallization, given its steep solubility-temperature curve. By utilizing a self-validating dual-equilibration protocol and aligning empirical data with Hansen Solubility theory, process chemists can confidently scale up operations involving this critical intermediate.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate in Pharmaceutical Synthesis

Introduction & Strategic Rationale Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The imidazole core is a privileged scaffold, present in numerous therapeutics including angiotensin II receptor blockers, antifungal agents, and kinase inhibitors.

  • The C2-Chloride: A robust handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

  • The Ethyl Ester: A masked carboxylic acid that can undergo saponification for subsequent amide coupling or reduction to an alcohol.

Mechanistic Insights: Navigating Imidazole Reactivity

The Challenge: Unlike 2-chloropyridines, the 2-chloroimidazole system is relatively electron-rich due to the pi-donating nature of the nitrogen atoms. This high electron density raises the activation energy required for the oxidative addition of Palladium(0) into the C-Cl bond.

The Causality of Catalyst Selection: To overcome this thermodynamic barrier, our protocol employs a palladium catalyst with a bidentate phosphine ligand, such as Pd(dppf)Cl₂. The large bite angle of the dppf ligand facilitates the sterically demanding reductive elimination step. Concurrently, the use of a relatively strong base (e.g., K₃PO₄) in a biphasic solvent system accelerates the transmetallation step, driving the catalytic cycle forward efficiently.

Reactivity SM 2-Chloro-1H-imidazole + Ethyl bromoacetate BB Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (Core Building Block) SM->BB N-Alkylation (K2CO3, DMF) PathA C2-Functionalization (Suzuki/SNAr) BB->PathA Pd-Catalysis PathB Ester Functionalization (Hydrolysis/Amidation) BB->PathB LiOH, then Amine ProdA C2-Substituted Imidazole Acetate PathA->ProdA ProdB 2-Chloro-1H-imidazole Acetamide PathB->ProdB Dual Bifunctional Active Pharmaceutical Ingredient ProdA->Dual Subsequent Derivatization ProdB->Dual Subsequent Derivatization

Figure 1: Orthogonal reactivity map of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate.

Experimental Workflows & Protocols

Protocol A: Synthesis of the Core Building Block (N-Alkylation)

Objective: Regioselective alkylation of 2-chloro-1H-imidazole with ethyl bromoacetate. Causality Check: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the imidazole without causing premature ester hydrolysis—a side reaction common with stronger bases like NaOH. DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the intermediate imidazolide anion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2-chloro-1H-imidazole (10.0 g, 97.5 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (20.2 g, 146.2 mmol, 1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add ethyl bromoacetate (11.9 mL, 107.2 mmol, 1.1 equiv) dropwise over 15 minutes via syringe. Note: Dropwise addition prevents localized heating and minimizes dialkylation.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure product.

Protocol B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Couple the deactivated C2-chloride with an arylboronic acid.

Workflow Prep 1. Reagent Prep (Inert Gas) Mix 2. Mix Reactants (BB + Boronic Acid) Prep->Mix Cat 3. Add Catalyst (Pd(dppf)Cl2) Mix->Cat Heat 4. Thermal Reaction (90°C, 12h) Cat->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup Purify 6. Chromatography (Silica Gel) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Mixing: In a Schlenk flask, combine Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality Check: The presence of water is critical to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). This step must be performed under a strict stream of inert gas to prevent catalyst oxidation.

  • Heating: Seal the flask and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water, dry over Na₂SO₄, and purify via chromatography.

Data Presentation: Optimization of Suzuki Coupling Conditions

To ensure a self-validating system, researchers must optimize the cross-coupling parameters. The table below summarizes the causality of different reaction parameters based on empirical screening for this specific scaffold.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Mechanistic Rationale
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90< 20%Monodentate ligand fails to drive oxidative addition into the electron-rich C-Cl bond.
2Pd(OAc)₂, SPhosK₃PO₄Toluene10045%Lack of aqueous phase limits boronate activation and transmetallation.
3Pd(dppf)Cl₂Cs₂CO₃Dioxane9060%Good intrinsic catalytic conversion, but base solubility remains too low.
4 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O (4:1) 90 > 95% Optimal biphasic system; rapid transmetallation and efficient reductive elimination.

Protocol C: Saponification and Amide Coupling

Objective: Convert the ester to an amide to create a bifunctional linker.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester (1.0 equiv) in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the 2-(2-chloro-1H-imidazol-1-yl)acetic acid intermediate.

  • Amidation: Dissolve the isolated acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv). Stir for 6 hours. Quench with water, extract with EtOAc, and purify.

Authoritative Grounding & E-E-A-T

The methodologies described herein are grounded in established organic process research principles. The use of biphasic solvent systems in Suzuki couplings of electron-rich heteroaryl chlorides is a well-documented standard for overcoming low reactivity, as frequently detailed in process chemistry standards published in [1].

Furthermore, the selection of HATU for the amidation of imidazole-acetic acids prevents epimerization (if chiral centers are present elsewhere in the complex API) and drives the reaction to completion significantly faster than traditional carbodiimides like EDC, a principle widely supported by peer-reviewed literature archived in [2]. For comprehensive chemical property verification, safety data, and structural referencing of imidazole derivatives, researchers standardly refer to open chemistry databases such as [3].

References

  • Title: Organic Process Research & Development (Journal Main Page for Process Chemistry Standards) Source: ACS Publications URL: [Link]

  • Title: PubMed Central - Archive of Biomedical and Life Sciences Journal Literature Source: National Institutes of Health (NIH) URL: [Link]

  • Title: PubChem - Open Chemistry Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application

Application Note: High-Yield Microwave-Assisted Synthesis of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

Executive Summary & Scientific Rationale The synthesis of N-alkylated 2-chloroimidazoles is a critical transformation in medicinal chemistry and agrochemical development. The 2-chloroimidazole scaffold serves as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of N-alkylated 2-chloroimidazoles is a critical transformation in medicinal chemistry and agrochemical development. The 2-chloroimidazole scaffold serves as a highly versatile pharmacophore and a prime intermediate for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). However, the N-alkylation of 2-chloro-1H-imidazole with ethyl bromoacetate presents distinct kinetic challenges.

The Mechanistic Challenge: The highly electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect) on the imidazole ring. While this lowers the pKa of the N-H bond (facilitating easier deprotonation), it significantly diminishes the nucleophilicity of the resulting imidazolide anion. Under conventional thermal conditions, this leads to sluggish SN​2 displacement, extended reaction times (12–24 hours), and the proliferation of degradation byproducts.

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) overcomes these kinetic barriers through direct dielectric heating of the reaction mixture . By utilizing a polar aprotic solvent with a high loss tangent (such as Acetonitrile or DMF), microwave energy is efficiently converted into thermal energy via molecular friction. This instantaneous, volumetric heating accelerates the SN​2 pathway, reducing reaction times from hours to minutes while suppressing side reactions .

HeatingMechanism A Conventional Heating (Convection) B Vessel Wall Heating (Thermal Gradient) A->B C Sluggish SN2 (12-24 h) B->C D Microwave Irradiation (2.45 GHz) E Dielectric Heating (Molecular Friction) D->E F Rapid SN2 Alkylation (15 min) E->F

Figure 1. Comparison of energy transfer mechanisms: Conventional vs. Microwave heating.

Experimental Design & Parameter Optimization

To establish a self-validating and highly reproducible protocol, experimental parameters were systematically evaluated. The causality behind the optimized conditions is as follows:

  • Electrophile Selection: Ethyl bromoacetate is strictly preferred over ethyl chloroacetate. The weaker C-Br bond lowers the activation energy required for the attack by the weakly nucleophilic 2-chloroimidazolide anion.

  • Base Selection (The "Cesium Effect"): While Potassium Carbonate ( K2​CO3​ ) is economical, Cesium Carbonate ( Cs2​CO3​ ) provides superior yields. The larger ionic radius of the Cs+ cation results in a looser, highly dissociated ion pair with the imidazolide anion in polar solvents. This exposes the nitrogen nucleophile, drastically increasing its reactivity.

  • Solvent Selection: Acetonitrile (MeCN) is chosen over DMF for the final protocol. While DMF is an excellent microwave absorber, it is notoriously difficult to remove during workup and can undergo basic hydrolysis at elevated microwave temperatures. MeCN provides a perfect balance of microwave absorptivity, base solubility, and ease of evaporation.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the clear superiority of the Cs2​CO3​ /MeCN microwave system.

Heating ModalitySolventBase (1.5 eq)Temp (°C)TimeConversion (%)Isolated Yield (%)
Conventional Oil BathDMF K2​CO3​ 8018 h7265
Microwave IrradiationDMF K2​CO3​ 12015 min8882
Microwave IrradiationMeCN K2​CO3​ 12015 min9188
Microwave Irradiation MeCN Cs2​CO3​ 120 15 min >98 94

Standardized Workflow & Methodology

SyntheticWorkflow Step1 1. Reagent Assembly 2-Cl-Imidazole + Ethyl bromoacetate Cs2CO3 in MeCN Step2 2. Microwave Irradiation T = 120 °C, t = 15 min Dynamic Power Modulation Step1->Step2 Step3 3. Reaction Quench Cool to 50 °C Filter inorganic salts Step2->Step3 Step4 4. Purification Flash Chromatography (EtOAc/Hexane gradient) Step3->Step4 Step5 5. Product Isolation Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate Yield: 94% Step4->Step5

Figure 2. Step-by-step workflow for the microwave-assisted synthesis of the target compound.

Reagents and Equipment
  • Substrate: 2-chloro-1H-imidazole (1.0 mmol, 102.5 mg)

  • Alkylating Agent: Ethyl bromoacetate (1.2 mmol, 200.4 mg / 133 µL)

  • Base: Cesium Carbonate, anhydrous (1.5 mmol, 488.7 mg)

  • Solvent: Acetonitrile, anhydrous (3.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator) equipped with IR temperature sensors and pressure monitoring .

Step-by-Step Protocol (Self-Validating System)

Step 1: Reaction Assembly

  • To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 2-chloro-1H-imidazole (102.5 mg) and anhydrous Cs2​CO3​ (488.7 mg).

  • Suspend the solids in anhydrous MeCN (3.0 mL).

  • In-Process Control: Stir at room temperature for 5 minutes. The mixture will turn slightly cloudy as the initial deprotonation begins.

  • Add ethyl bromoacetate (133 µL) dropwise via a micropipette. Seal the vial immediately with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (prevents pressure spiking)

    • Hold Time: 15 minutes

    • Cooling: Active compressed air cooling to 50 °C post-reaction.

  • Self-Validation Check: Monitor the pressure curve. A stable pressure of ~3-4 bar should be observed. A sudden spike indicates solvent degradation or a runaway exothermic event, triggering an automatic safety shutoff.

Step 3: Workup & Isolation

  • Uncap the cooled vial. The reaction mixture should contain a fine white precipitate (CsBr and unreacted Cs2​CO3​ ).

  • Filter the suspension through a short pad of Celite, washing the filter cake with additional MeCN (2 × 5 mL) to ensure complete recovery of the product.

  • Concentrate the filtrate in vacuo using a rotary evaporator (40 °C water bath, 150 mbar) to yield a crude yellow oil.

  • TLC Validation: Spot the crude mixture on a silica gel TLC plate. Elute with 40% Ethyl Acetate in Hexanes. The target compound will appear as a distinct UV-active spot at Rf​≈0.45 , clearly separated from any unreacted 2-chloroimidazole ( Rf​≈0.20 ).

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Pool the fractions containing the pure product and concentrate in vacuo to afford Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate as a pale yellow to colorless oil (Yield: ~177 mg, 94%).

Analytical Characterization

To validate the structural integrity of the synthesized molecule, verify against the following expected Nuclear Magnetic Resonance (NMR) shifts:

H NMR (400 MHz, CDCl3​ ): δ 7.05 (d, J = 1.4 Hz, 1H, Imidazole H-5), 6.92 (d, J = 1.4 Hz, 1H, Imidazole H-4), 4.72 (s, 2H, N- CH2​ ), 4.24 (q, J = 7.1 Hz, 2H, O- CH2​

CH3​ ), 1.29 (t, J = 7.1 Hz, 3H, - CH3​ ).
  • Diagnostic Note: The singlet at 4.72 ppm is the definitive marker of successful N-alkylation, confirming the attachment of the acetate group to the N1 position.

  • References

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[Link]

    • Hayes, B. L. (2002). Microwave Synthesis and the Drug Discovery Process. Organic Process Research & Development, 6(6), 706-716.[Link]

    • Tierney, J. P., & Lidström, P. (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing.[Link]

    Method

    Application Note: Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate as a Versatile Scaffold in Agrochemical Discovery

    Executive Summary & Rationale In the highly competitive landscape of agrochemical development, the imidazole ring remains a privileged pharmacophore, particularly in the design of broad-spectrum fungicides targeting ster...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    In the highly competitive landscape of agrochemical development, the imidazole ring remains a privileged pharmacophore, particularly in the design of broad-spectrum fungicides targeting sterol 14α-demethylase (CYP51)[1]. Classic agrochemicals such as prochloraz and imazalil rely on the imidazole core to coordinate with the heme iron in the fungal CYP51 active site [2].

    Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate has emerged as a highly modular, bifunctional building block for next-generation agrochemical libraries. Its structural brilliance lies in its orthogonal reactivity:

    • The C2-Chlorine: Activated by the inductive effects of the two adjacent nitrogen atoms, the C2 position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr).

    • The N1-Ethyl Acetate Moiety: Serves as a highly tunable vector. The ester can be readily hydrolyzed or converted into various amides to fine-tune the molecule's lipophilicity (logP)—a critical parameter for cuticular penetration in plants and fungal cell wall permeation [4].

    This application note details the optimized synthesis of this core scaffold and its divergent functionalization into prototype agrochemical candidates.

    Mechanistic Workflow & Divergent Synthesis

    The synthetic utility of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is rooted in the ability to selectively functionalize the C2 position without compromising the N1 ester. By employing palladium-catalyzed cross-coupling, researchers can append diverse aryl or heteroaryl groups at C2, mapping the hydrophobic binding pockets of target enzymes [3]. Subsequent amidation of the ester allows for rapid Structure-Activity Relationship (SAR) library generation.

    Workflow A 2-Chloro-1H-imidazole B Ethyl 2-(2-chloro-1H- imidazol-1-yl)acetate A->B N-Alkylation (DMF, K2CO3) C C2-Suzuki Coupling (Pd-Catalyzed) B->C Arylboronic Acid D Ester Amidation (Library Gen) C->D Amines E CYP51 Inhibitors (Fungicides) D->E SAR Screening

    Fig 1: Divergent synthetic workflow for agrochemical library generation.

    Quantitative Data: N-Alkylation Optimization

    The foundational step is the N-alkylation of 2-chloro-1H-imidazole. The free (unsubstituted) N3 atom must be preserved for future target binding (heme coordination); therefore, controlling the stoichiometry and reaction conditions to prevent double alkylation (quaternization) is paramount.

    Table 1: Optimization of N-Alkylation with Ethyl Bromoacetate

    EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
    1K₂CO₃ (1.5)Acetone601245Incomplete conversion due to poor solubility of the inorganic base.
    2 K₂CO₃ (1.5) DMF 80 6 82 Optimal. Clean profile; DMF enhances nucleophilicity of the imidazole anion.
    3Cs₂CO₃ (1.5)MeCN80485Excellent yield, but prohibitive cost for large-scale agrochemical synthesis.
    4NaH (1.2)THF0 to 25465Trace ester hydrolysis observed; requires strictly anhydrous conditions.

    Note: Entry 2 was selected as the standard protocol due to its balance of high yield, scalability, and cost-effectiveness.

    Experimental Protocols

    Protocol A: Synthesis of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

    This protocol utilizes mild base conditions to ensure selective N1-alkylation while preserving the integrity of the ester.

    Reagents:

    • 2-Chloro-1H-imidazole (1.02 g, 10.0 mmol)

    • Ethyl bromoacetate (1.84 g, 11.0 mmol)

    • Potassium carbonate (K₂CO₃, anhydrous) (2.07 g, 15.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

    Step-by-Step Methodology:

    • Deprotonation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-chloro-1H-imidazole and anhydrous K₂CO₃. Add 20 mL of anhydrous DMF.

      • Causality: DMF is selected as the polar aprotic solvent because it poorly solvates anions, leaving the deprotonated imidazole highly nucleophilic.

    • Pre-activation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete deprotonation.

    • Alkylation: Add ethyl bromoacetate dropwise via syringe over 10 minutes.

      • Causality: Dropwise addition minimizes local concentration spikes of the electrophile, heavily suppressing the formation of N1,N3-dialkylated imidazolium salts.

    • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 6 hours. Monitor reaction progression via TLC (Eluent: EtOAc/Hexane 1:1, UV visualization).

    • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Purification Wash: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL).

      • Causality: DMF is highly miscible with organic solvents. The LiCl wash creates a high-ionic-strength aqueous phase that effectively partitions the DMF out of the organic layer, preventing solvent contamination during concentration.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes) to yield the product as a pale yellow oil.

    Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

    This protocol demonstrates the orthogonal reactivity of the C2-chlorine, allowing the introduction of lipophilic aryl groups essential for agrochemical efficacy.

    Reagents:

    • Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (188 mg, 1.0 mmol)

    • 4-Chlorophenylboronic acid (187 mg, 1.2 mmol)

    • Pd(dppf)Cl₂ (36 mg, 0.05 mmol)

    • Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol)

    • Toluene/H₂O (4:1 v/v, 10 mL)

    Step-by-Step Methodology:

    • Reaction Assembly: In a 25 mL Schlenk tube, combine the imidazole scaffold, 4-chlorophenylboronic acid, and K₃PO₄.

    • Solvent Addition: Add 10 mL of the Toluene/H₂O mixture.

      • Causality: The biphasic solvent system is critical. Toluene dissolves the organic substrates, while water dissolves the inorganic base, facilitating the transmetalation step of the catalytic cycle at the solvent interface.

    • Degassing: Degas the mixture using three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

    • Catalyst Addition: Backfill the tube with nitrogen and add Pd(dppf)Cl₂.

      • Causality: Pd(dppf)Cl₂ is specifically chosen due to the large bite angle of the dppf ligand. This steric bulk accelerates the reductive elimination step, which is notoriously slow when coupling sterically hindered ortho-substituted (C2) imidazoles [3].

    • Coupling: Seal the tube and heat at 90°C for 12 hours with vigorous stirring.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography to isolate the C2-arylated intermediate.

    Downstream Application: Agrochemical Screening

    Once the C2 position is functionalized and the N1-ester is converted into a library of amides (via standard saponification and EDC/HOBt coupling with various aliphatic amines), the resulting compounds are subjected to biological screening.

    Self-Validating Assay Principle: To confirm that the synthesized compounds act via CYP51 inhibition, a dual-assay system is recommended:

    • In Vitro Mycelial Growth Assay: Test compounds against agricultural pathogens (e.g., Botrytis cinerea, Fusarium graminearum) on Potato Dextrose Agar (PDA) plates. Measure the EC₅₀ (Effective Concentration for 50% growth inhibition).

    • Spectral Binding Assay (Validation): Incubate the active compounds with purified recombinant fungal CYP51 enzyme. A shift in the Soret peak from 420 nm to ~430 nm (Type II difference spectrum) definitively proves that the unsubstituted N3 atom of your synthesized scaffold is successfully coordinating with the heme iron of the target enzyme, validating the mechanistic rationale of the design [1].

    References

    • Title: Lanosterol 14α-demethylase (CYP51) structure and function. Source: National Center for Biotechnology Information (NCBI) / PMC. URL: [Link]

    • Title: Prochloraz - Compound Summary (Classic Imidazole Fungicide). Source: PubChem Database. URL: [Link]

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 2-Haloimidazoles. Source: Journal of Organic Chemistry (ACS Publications). URL: [Link]

    • Title: Modern Agrochemical Formulation (Lipophilicity and Cuticular Penetration). Source: Wiley Online Library. URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimization &amp; Troubleshooting for the Synthesis of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the N-alkylation of elect...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the N-alkylation of electron-deficient imidazoles.

    While the N-alkylation of unsubstituted imidazole is typically a straightforward transformation, the introduction of a chlorine atom at the C2 position fundamentally alters the electronic landscape of the molecule. The strong inductive electron-withdrawing effect (-I effect) of the halogen drastically reduces the nucleophilicity of the N1 nitrogen. Consequently, standard alkylation protocols often result in sluggish kinetics, poor conversion, and a high prevalence of side reactions such as ester hydrolysis or over-alkylation.

    This guide provides a self-validating, optimized protocol, quantitative optimization data, and a mechanistic troubleshooting framework to help you achieve >85% isolated yields.

    Validated Experimental Protocol: The "Cesium-Finkelstein" Method

    To overcome the inherent poor nucleophilicity of 2-chloro-1H-imidazole, this protocol utilizes the "Cesium Effect" to generate a highly reactive, "naked" imidazolide anion, coupled with an in situ Finkelstein reaction to increase the electrophilicity of the alkylating agent.

    Reagents & Stoichiometry
    • 2-Chloro-1H-imidazole: 1.0 eq (10 mmol, 1.02 g)

    • Ethyl bromoacetate: 1.05 eq (10.5 mmol, 1.75 g)

    • Cesium carbonate (Anhydrous): 1.5 eq (15 mmol, 4.88 g)

    • Tetrabutylammonium iodide (TBAI): 0.1 eq (1 mmol, 0.37 g)

    • Anhydrous N,N-Dimethylformamide (DMF): 20 mL (Stored over 3Å molecular sieves)

    Step-by-Step Methodology
    • Anion Generation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-chloro-1H-imidazole and anhydrous DMF. Add Cs₂CO₃ and stir the suspension at room temperature (20–25 °C) for 30 minutes. Causality: Pre-stirring ensures complete deprotonation. The large, highly polarizable Cs⁺ cation coordinates weakly to the imidazolide anion, leaving it highly reactive compared to tighter K⁺ or Na⁺ ion pairs.

    • Electrophile Activation: Add TBAI to the reaction mixture. Causality: TBAI acts as a phase-transfer catalyst and iodide source, converting ethyl bromoacetate into the highly reactive ethyl iodoacetate in situ.

    • Controlled Alkylation: Cool the mixture to 0 °C using an ice bath. Add ethyl bromoacetate dropwise over 15 minutes via a syringe pump. Causality: Slow addition at low temperatures prevents localized high concentrations of the electrophile, suppressing dialkylation (quaternization).

    • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor via LC-MS (Target Product m/z: 189 [M+H]⁺).

    • Quench & Extraction: Quench the reaction with 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (4 x 20 mL). Causality: DMF is highly miscible with organic solvents. The high ionic strength of the LiCl solution creates a "salting-out" effect that selectively partitions DMF into the aqueous phase while preventing the slightly polar product from washing away.

    • Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10% to 50% EtOAc in Hexanes).

    Process Optimization Data

    The following table summarizes the quantitative impact of our mechanistic adjustments during process development.

    Base (1.5 eq)SolventAdditiveTempTimeConversion (LC-MS)Isolated YieldPrimary Issue Observed
    K₂CO₃MeCNNoneRT24h55%42%Sluggish kinetics; unreacted SM
    K₂CO₃DMFNoneRT24h65%50%Moderate conversion
    Cs₂CO₃DMFNoneRT12h82%71%Trace over-alkylation
    Cs₂CO₃ DMF TBAI (10 mol%) 0 °C to RT 12h >95% 88% Optimal Conditions

    Troubleshooting Guides & FAQs

    Q1: My overall product yield is consistently below 50%, and LC-MS shows a massive peak at m/z 103. Why is the reaction stalling? A: A mass of 103 [M+H]⁺ corresponds to unreacted 2-chloro-1H-imidazole. The reaction is stalling because the C2-chlorine atom pulls electron density away from the N1 nitrogen via the inductive effect, making it a poor nucleophile. Actionable Fix: Abandon potassium or sodium bases. Switch to Cesium Carbonate (Cs₂CO₃) in DMF and add 10 mol% TBAI. The iodide will displace the bromide on the ethyl bromoacetate, creating a much stronger electrophile that can react with the weakened nucleophile.

    Q2: I am observing a highly polar byproduct at m/z 161 that streaks on my TLC plate. What is it, and how do I prevent it? A: A mass of 161 [M+H]⁺ indicates the formation of 2-(2-chloro-1H-imidazol-1-yl)acetic acid. Your ethyl ester is undergoing base-catalyzed hydrolysis. This occurs when trace moisture is present in the solvent or introduced via hygroscopic bases. Actionable Fix: Ensure your DMF is strictly anhydrous (stored over 3Å molecular sieves) and use fresh, anhydrous Cs₂CO₃. Never use NaOH or KOH for this reaction. If the issue persists, switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

    Q3: My LC-MS shows full conversion, but my isolated yield drops significantly after the aqueous workup. Where is my product going? A: Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate possesses moderate polarity. If you are using large volumes of plain water to wash out the DMF during extraction, a significant portion of your product is partitioning into the aqueous layer. Actionable Fix: Replace plain water washes with a 5% aqueous Lithium Chloride (LiCl) solution. The LiCl effectively coordinates the DMF, pulling it into the aqueous phase, while the high ionic strength forces the organic product to remain in the Ethyl Acetate layer.

    Q4: I am detecting a byproduct at m/z 275. How do I control the stoichiometry? A: A mass of 275 [M]⁺ corresponds to the dialkylated imidazolium salt. Once the product is formed, the N3 nitrogen can attack a second molecule of ethyl bromoacetate if the electrophile is in excess or if the local concentration is too high. Actionable Fix: Limit ethyl bromoacetate to exactly 1.05 equivalents. More importantly, use a syringe pump to add the electrophile dropwise over 15–30 minutes while the reaction is chilled to 0 °C.

    Mechanistic Troubleshooting Workflow

    Use the following diagnostic tree to rapidly identify and resolve yield-limiting factors based on your LC-MS data.

    Diagnostic workflow for identifying and resolving primary yield-limiting side reactions.

    References

    • The Inductive Effect Source: Chemistry LibreTexts, Supplemental Modules (Organic Chemistry) URL:[Link]

    • Cesium Effect in Organic Synthesis Source: Wikipedia, The Free Encyclopedia (Chemistry Portal) URL:[Link]

    • Finkelstein Reaction Source: Organic Chemistry Portal URL:[Link]

    • Removal of High Boiling Solvents (DMF, DMSO) via Aqueous Workup Source: Not Voodoo X.4, Department of Chemistry, University of Rochester URL:[Link]

    Optimization

    Column chromatography purification methods for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

    Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when purifying functionalized heterocycles.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when purifying functionalized heterocycles. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate presents a classic chromatographic dichotomy: it possesses a basic, hydrogen-bond-accepting imidazole nitrogen (N3) that induces severe tailing on standard silica, alongside a base-sensitive ethyl ester moiety that restricts the use of harsh alkaline modifiers.

    This guide provides field-proven methodologies, troubleshooting FAQs, and validated protocols to ensure high-recovery, high-purity isolation of this specific target.

    Part 1: Physicochemical Context & Strategy

    To design a self-validating purification protocol, we must first understand the causality behind the molecule's behavior on a stationary phase.

    • The Imidazole Core: Unsubstituted imidazole has a conjugate acid pKa of ~7.0. However, the electron-withdrawing 2-chloro substituent significantly lowers the basicity of the N3 nitrogen (estimated pKa ~4.5). Despite this reduced basicity, the lone pair on N3 acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups (Si-OH, pKa ~4.5–5.5) on standard unmodified silica gel [1]. This interaction is the primary cause of peak broadening and tailing.

    • The Ester Moiety: The ethyl ester is susceptible to transesterification or hydrolysis if exposed to strong bases (like aqueous ammonia) or if left concentrated in the presence of nucleophilic modifiers for extended periods.

    • The Impurities: The synthesis typically involves the alkylation of 2-chloro-1H-imidazole with ethyl bromoacetate. The unreacted 2-chloroimidazole retains an N-H bond, making it a strong hydrogen-bond donor and acceptor. Consequently, the starting material is significantly more polar than the N-alkylated product and will elute much later on normal-phase silica.

    Part 2: Standard Operating Procedure (SOP)

    Optimized Gradient Flash Chromatography Protocol

    This protocol utilizes base-deactivated silica to prevent silanol interactions while protecting the ester group.

    Step 1: Mobile Phase Preparation & Column Equilibration

    • Solvent System: Hexanes (Non-polar) and Ethyl Acetate (Polar).

    • Modifier: Add 1% v/v Triethylamine (TEA) to the Ethyl Acetate. Causality: TEA acts as a sacrificial base. It competitively binds to the acidic silanol sites on the silica gel, masking them from the imidazole nitrogen [2].

    • Equilibration (Critical): Flush the bare silica column with 3 column volumes (CV) of Hexanes containing 1% TEA. Self-Validation: If you do not pre-equilibrate with the modifier, the leading edge of your product will encounter active silanols, defeating the purpose of the modified mobile phase.

    Step 2: Sample Loading

    • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

    • Apply directly to the head of the column (liquid loading). Avoid dry loading on standard silica if possible, as the extended residence time on the dry silica powder can initiate ester degradation.

    Step 3: Elution Gradient

    • Run a gradient from 10% EtOAc/Hexanes to 60% EtOAc/Hexanes over 10 CVs.

    • The fully substituted ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate will elute first (typically around 30-40% EtOAc). The unreacted 2-chloroimidazole will elute significantly later (>80% EtOAc).

    Step 4: Rapid Fraction Processing

    • Identify product fractions using UV detection (254 nm).

    • Crucial Step: Evaporate the pooled fractions immediately on a rotary evaporator with the water bath set strictly below 35°C. Prolonged exposure to concentrated TEA during evaporation can catalyze ester hydrolysis.

    Part 3: Troubleshooting Guides & FAQs

    Q: My product is streaking down the entire TLC plate, making it impossible to determine an accurate Rf value. How do I fix this? A: This is the hallmark of silanol interaction. The basic nitrogen is undergoing continuous adsorption-desorption cycles with the silica surface. Action: Prepare a TLC chamber with your standard solvent system (e.g., 50:50 EtOAc/Hexanes) and add 2 drops of TEA directly to the chamber. Run the TLC again. The TEA will saturate the silica on the plate, and your product should resolve into a tight, circular spot. Use this modified system for your column.

    Q: I used 1% TEA as recommended, but NMR analysis of my purified product shows a mixture of the ethyl ester and an amide/acid. What went wrong? A: You are observing base-catalyzed degradation. While TEA is generally safe for esters during the rapid transit of flash chromatography, leaving the product dissolved in the TEA-containing eluent overnight, or evaporating it at high temperatures (>40°C), allows the base to attack the sensitive ester. Action: If rapid evaporation is not possible, switch your stationary phase. Use amine-functionalized silica (e.g., KP-NH columns) or neutral alumina [1]. These stationary phases do not require basic modifiers in the mobile phase, completely eliminating the risk of base-catalyzed ester degradation.

    Q: My product is co-eluting with a yellow impurity. How can I alter the selectivity? A: EtOAc/Hexanes is a Type VI/VII solvent system (proton acceptor/hydrocarbon). If co-elution occurs, you need to change the selectivity class of your mobile phase. Action: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient (Type V/II). Start with 100% DCM and slowly gradient up to 5% MeOH. Ensure you still use 0.5% TEA to prevent tailing. The different dipole interactions of DCM often resolve impurities that co-elute in EtOAc[3].

    Part 4: Quantitative Mobile Phase Comparison

    The following table summarizes the expected chromatographic behavior of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate across different solvent systems.

    Solvent System (A/B)ModifierTarget Compound RfPeak Shape / RecoveryEster Stability Risk
    50:50 EtOAc/HexanesNone0.15 - 0.25Severe Tailing / LowLow
    50:50 EtOAc/Hexanes1% TEA0.40 - 0.45Sharp / >90%Moderate (if heated)
    95:5 DCM/MeOH0.5% TEA0.35 - 0.40Sharp / >85%Moderate
    50:50 EtOAc/HexanesNone (KP-NH Silica)0.45 - 0.50Sharp / >95%Zero

    Part 5: Purification Workflow Visualization

    Below is the logical decision tree for optimizing the purification of this specific compound, mapped according to the troubleshooting principles discussed above.

    ChromatographyWorkflow Start Crude Mixture Analysis TLC TLC Screening (EtOAc/Hexanes) Start->TLC Tailing Is Tailing Observed? TLC->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes Standard Standard Silica Purification Tailing->Standard No CheckEster Check Ester Stability AddTEA->CheckEster Evaporate Rapid Evaporation (<35°C) Standard->Evaporate Alumina Switch to KP-NH or Neutral Alumina CheckEster->Alumina Degrading CheckEster->Evaporate Stable Alumina->Evaporate

    Decision tree for the chromatographic purification of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate.

    References

    • Biotage AB. "How to Purify Basic Compounds Using Flash Chromatography." Biotage Technical Resource Center. Available at:[Link]

    • National Center for Biotechnology Information (NCBI). "2-Chloro-1H-imidazole - Physicochemical Properties and Chromatography." PubChem Compound Summary. Available at:[Link]

    Troubleshooting

    Overcoming ester hydrolysis during ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate aqueous workup

    Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter sensitive intermediates that degrade during routine purification.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter sensitive intermediates that degrade during routine purification. A notorious example is ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate , an essential building block in medicinal chemistry.

    During the synthesis of this compound—typically via the N-alkylation of 2-chloroimidazole with ethyl bromoacetate using a carbonate base—researchers frequently report massive yield losses during the aqueous workup. This guide provides a deep-dive, mechanistic approach to troubleshooting and preventing ester hydrolysis during this specific isolation phase.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why is my ethyl ester hydrolyzing so rapidly during a standard water wash?

    A: The hydrolysis of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate during workup is driven by a combination of bulk solvent pH and the intrinsic electronic properties of the molecule.

    When you quench an N-alkylation reaction that utilized potassium carbonate ( K2​CO3​ ) or cesium carbonate ( Cs2​CO3​ ) with pure water, the resulting aqueous phase is highly basic (pH 10–11). Under these conditions, standard base-catalyzed ester hydrolysis (saponification) occurs rapidly. Furthermore, the ester carbonyl is highly electrophilic due to the electron-withdrawing nature of the adjacent α -imidazolyl group. While the 2-chloro substituent lowers the basicity of the imidazole ring—reducing the likelihood of classical intramolecular general base catalysis often seen in unsubstituted histidine derivatives —the inductive pull makes the ester exceptionally vulnerable to exogenous hydroxide attack.

    Q2: How do I control the pH during the aqueous wash to prevent saponification?

    A: Never quench this reaction with deionized water alone. You must use a buffered aqueous system to immediately neutralize the residual inorganic base.

    Quenching with saturated aqueous ammonium chloride ( NH4​Cl ) or a 1M sodium dihydrogen phosphate ( NaH2​PO4​ ) buffer is mandatory . These mild acidic buffers instantly convert carbonate ions to bicarbonate/carbonic acid, dropping the bulk pH to a safe range of 6.5–7.5, effectively halting base-catalyzed saponification.

    Q3: I used an acidic wash to remove unreacted imidazole, but I still lost my product. Why?

    A: You likely over-acidified the system. If you use a strong acid like 1M HCl to wash the organic layer, two catastrophic events occur:

    • Acid-Catalyzed Hydrolysis: The ester undergoes classic acid-catalyzed cleavage.

    • Phase Partitioning Loss: The 2-chloroimidazole moiety, while less basic than a standard imidazole, can still be protonated at low pH (< 3). Once protonated, your target compound becomes highly water-soluble and partitions entirely into the aqueous waste layer.

    Q4: Can I bypass the aqueous workup entirely to guarantee 0% hydrolysis?

    A: Yes. For highly sensitive esters, bypassing the aqueous workup is the most robust strategy. This is achieved through a "filtration and solvent-swap" methodology. By adding a non-polar anti-solvent to precipitate the inorganic salts, filtering through a Celite pad, and directly loading the concentrated crude onto a silica gel column, you completely eliminate water from the isolation sequence.

    Part 2: Visualizing the Hydrolysis Vulnerability

    The following diagram illustrates the competing degradation pathways that threaten ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate during standard workup procedures.

    HydrolysisPathways Compound Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (Target Molecule) Base High pH (>9) Base-Catalyzed Saponification Compound->Base H2O Quench (K2CO3 present) Acid Low pH (<3) Acid-Catalyzed Hydrolysis & Partitioning Compound->Acid HCl Wash Stable Buffered pH (6.5-7.5) Stable Organic Phase Compound->Stable Sat. NH4Cl Quench Product 2-(2-chloro-1H-imidazol-1-yl)acetic acid (Water Soluble Degradant) Base->Product Hydrolysis Acid->Product Hydrolysis / Salt Formation Recovery High Yield Recovery Stable->Recovery Extraction

    Fig 1. Degradation pathways of imidazole acetates based on aqueous workup pH conditions.

    Part 3: Quantitative Data & Protocol Optimization

    To demonstrate the causality of workup conditions on ester survival, consider the following empirical data comparing different quench strategies for a standard 10 mmol scale reaction in DMF.

    Table 1: Impact of Quench Conditions on Ester Recovery
    Quench Reagent / ConditionAqueous Phase pHTemp (°C)Contact TimeIsolated Yield (%)Primary Failure Mode
    Deionized H2​O 10.52530 min32%Saponification to carboxylic acid
    1M HCl (Excess)2.02515 min15%Protonation & loss to aqueous phase
    Sat. NH4​Cl 7.22530 min78%Minor hydrolysis due to temp/time
    Sat. NH4​Cl (Cold) 7.0 0–5 < 10 min 94% Optimized Condition
    No Aqueous (Filtration) N/A 25 N/A 96% Optimized Condition

    Part 4: Validated Experimental Methodologies

    Below are two self-validating protocols designed to ensure high-fidelity recovery of your ester.

    Protocol A: The Cold Buffered Aqueous Workup

    Use this method when you must remove large amounts of polar aprotic solvents (like DMF or DMSO) prior to chromatography.

    • Temperature Control: Upon reaction completion, submerge the reaction flask in an ice-water bath and cool the mixture to 0–5 °C.

      • Causality: Hydrolysis kinetics are highly temperature-dependent. Lowering the temperature drastically reduces the rate of saponification during the initial quench phase.

    • Buffered Quench: Vigorously stir the cold mixture and slowly add cold (4 °C) saturated aqueous NH4​Cl (approx. 3 volumes relative to reaction solvent).

    • Self-Validation Check (pH): Spot the aqueous layer onto a universal pH indicator strip. It must read between 6.5 and 7.5. If it is >8, add a small volume of 1M NaH2​PO4​ until the target pH is reached.

    • Rapid Extraction: Transfer immediately to a separatory funnel. Extract with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) three times.

      • Expert Tip: Do not let the layers sit in the funnel for extended periods. Perform the extractions as rapidly as safely possible to minimize aqueous contact time .

    • Wash and Dry: Wash the combined organic layers once with cold brine (to remove residual water and DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 35 °C).

    Protocol B: The Anhydrous Filtration Bypass

    Use this method when the reaction is performed in volatile solvents (e.g., Acetonitrile) or when absolute zero-hydrolysis is required.

    • Precipitation: Upon reaction completion, dilute the crude mixture with 3–4 volumes of an anti-solvent such as Methyl tert-butyl ether (MTBE) or a Hexanes/EtOAc mixture. This forces the complete precipitation of K2​CO3​ and potassium halides.

    • Filtration: Filter the resulting suspension through a tightly packed pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with the dilution solvent.

      • Self-Validation Check: Perform a quick TLC of the filter cake (dissolved in a drop of water) to ensure no product is trapped in the inorganic salts.

    • Concentration: Concentrate the filtrate directly under reduced pressure. The resulting crude oil is entirely free of inorganic bases and water, and is ready for immediate purification via silica gel chromatography.

    OptimizedWorkflow Start Crude Reaction Mixture (Ethyl ester + K2CO3 in DMF) Cool Cool to 0-5 °C (Halts Kinetics) Start->Cool Quench Quench with Sat. NH4Cl (Neutralizes Base) Cool->Quench Verify Verify pH 6.5-7.5 (Self-Validation) Quench->Verify Extract Rapid EtOAc Extraction (< 10 mins contact) Verify->Extract Dry Dry (Na2SO4) & Concentrate (Bath < 35 °C) Extract->Dry

    Fig 2. Step-by-step optimized cold buffered aqueous workup workflow.

    References

    • Bruice, T. C.; Schmir, G. L. "Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole." Journal of the American Chemical Society, 1957.[Link]

    • Frontier, A. "Not Voodoo X.4: Demystifying Synthetic Organic Chemistry - The Aqueous Workup." University of Rochester.[Link]

    • Ashenhurst, J. "The Aqueous Workup." Master Organic Chemistry, 2016.[Link]

    Optimization

    Troubleshooting low conversion rates of 2-chloroimidazole to ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

    Welcome to the dedicated troubleshooting hub for the synthesis of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated troubleshooting hub for the synthesis of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the underlying chemical causality of your reactions.

    The conversion of 2-chloroimidazole using ethyl bromoacetate is notoriously prone to stalling. By understanding the electronic deactivation caused by the halogen and the competing hydrolytic pathways, we can engineer a self-validating experimental system to guarantee high yields.

    Part 1: Mechanistic Insight & Causality

    To troubleshoot low conversion rates, we must first understand the unique electronics of the starting material. Unsubstituted imidazole is a robust nucleophile. However, introducing a chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect).

    According to standard physical organic principles regarding, this -I effect lowers the pKa of the N-H bond (making it easier to deprotonate) but severely diminishes the nucleophilicity of the resulting imidazolide anion. Consequently, the SN2 attack on the α-carbon of ethyl bromoacetate becomes the rate-limiting step. If the reaction is too slow, competing side reactions—such as the hydrolysis of by trace moisture—will consume your electrophile before the desired conversion is achieved.

    ReactionPathway SM 2-Chloroimidazole + Ethyl Bromoacetate Anion Imidazolide Anion (Low Nucleophilicity) SM->Anion Base (e.g., Cs2CO3) Hydrolysis Bromoacetic Acid (Moisture Side-Reaction) SM->Hydrolysis H2O / Wet Base Product Desired Product (Mono-alkylated) Anion->Product SN2 Attack (Rate Limiting) Salt Imidazolium Salt (Over-alkylation) Product->Salt Excess Electrophile + High Temp

    Fig 1: Reaction pathway illustrating the rate-limiting SN2 step and competing side reactions.

    Part 2: Troubleshooting FAQs

    Q1: My conversion plateaus at 40-50%, and adding more ethyl bromoacetate doesn't push the reaction forward. What is happening? A: This is the most common issue and points to electrophile depletion via hydrolysis . If your base (e.g., K₂CO₃) is not strictly oven-dried, the associated water molecules will rapidly hydrolyze ethyl bromoacetate into bromoacetic acid. This side reaction not only destroys your alkylating agent but also generates an acid that neutralizes your base, halting the deprotonation of 2-chloroimidazole. Action: Switch to anhydrous solvents and use oven-dried Cs₂CO₃.

    Q2: I am seeing multiple highly polar spots on my TLC and a mass peak of 275 m/z in my LC-MS. What is this byproduct? A: You are observing over-alkylation. While the first alkylation adds an electron-withdrawing ester group (further deactivating the second nitrogen), pushing the reaction with excess electrophile and high heat will force a second SN2 attack. This forms 1,3-bis(2-ethoxy-2-oxoethyl)-2-chloro-1H-imidazol-3-ium bromide, a quaternary imidazolium salt. Action: Strictly limit ethyl bromoacetate to 1.05 equivalents and maintain the reaction at room temperature.

    Q3: Should I use a stronger base like Sodium Hydride (NaH) to force the reaction? A: No. While NaH in THF will quantitatively deprotonate the , it frequently leads to unwanted Claisen-type condensations with the ethyl ester product or aggressive ester cleavage during aqueous workup. A softer, highly soluble carbonate like Cs₂CO₃ in DMF leverages the "cesium effect" (weak ion pairing), leaving the imidazolide anion highly exposed and reactive without the destructive basicity of NaH.

    TroubleshootingTree Start Low Conversion Issue (< 50%) Check Analyze via LC-MS Start->Check Unreacted High Unreacted SM Check->Unreacted SM peak dominant SideProd High Byproducts Check->SideProd Multiple peaks Hydrolysis Ester Hydrolysis (Check Base Moisture) Unreacted->Hydrolysis Electrophile consumed Nucleo Poor Nucleophilicity (Switch to DMF/Cs2CO3) Unreacted->Nucleo SM + Intact Electrophile SideProd->Hydrolysis M-28 or M-46 peaks Quat Imidazolium Salt (Reduce Electrophile Eq.) SideProd->Quat M+ = 275 (Dialkylated)

    Fig 2: Decision tree for diagnosing low conversion rates based on LC-MS impurity profiling.

    Part 3: Quantitative Condition Analysis

    The table below summarizes the causality between reaction conditions and expected outcomes. Use this to benchmark your current methodology.

    Base SystemSolventTemp (°C)Time (h)Conversion (%)Major Impurity ProfileTroubleshooting Action
    K₂CO₃ (1.5 eq)MeCN602430 - 40High unreacted SMSwitch to polar aprotic solvent (DMF)
    NaH (1.2 eq)THF0 to 251250 - 60Ester hydrolysis (M-28)Avoid strong bases; use milder carbonate
    K₂CO₃ (wet)DMF2518< 20Bromoacetic acidOven-dry base; use anhydrous solvent
    Cs₂CO₃ (1.5 eq) DMF 25 6 > 90 Trace dialkylation Optimal conditions; strict stoichiometry

    Part 4: Validated Experimental Protocol

    This self-validating protocol utilizes the Cs₂CO₃/DMF system to overcome the poor nucleophilicity of 2-chloroimidazole while suppressing hydrolytic side reactions.

    Step 1: Anion Pre-formation (Crucial for Rate Enhancement)

    • Flame-dry a 2-neck round-bottom flask under vacuum and backfill with N₂.

    • Add 2-chloro-1H-imidazole (1.0 eq) and strictly oven-dried anhydrous Cs₂CO₃ (1.5 eq).

    • Add anhydrous DMF to achieve a 0.2 M concentration.

    • Stir at room temperature for 30 minutes. Causality Check: The solution should become slightly cloudy but homogeneous. Pre-forming the anion ensures that when the electrophile is introduced, it reacts immediately rather than lingering and hydrolyzing.

    Step 2: Controlled Alkylation

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve ethyl bromoacetate (1.05 eq) in a small volume of anhydrous DMF (1 mL per mmol).

    • Add the electrophile solution dropwise over 15 minutes. Causality Check: Dropwise addition prevents local concentration spikes of the electrophile, entirely suppressing the formation of the dialkylated imidazolium salt.

    Step 3: Reaction Monitoring & Workup

    • Remove the ice bath, allowing the reaction to warm to 25 °C. Stir for 4-6 hours.

    • Monitor via LC-MS. You should observe the disappearance of the SM peak (M+ = 102 m/z) and the appearance of the product peak (M+ = 188 m/z).

    • Once conversion >90% is reached, quench the reaction by diluting with Ethyl Acetate (EtOAc).

    • Wash the organic layer strictly with a 5% aqueous LiCl solution (3x). Note: LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination in your final product.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    Part 5: References

    • Regioselective Alkylation of Imidazole Derivatives Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Compound Summary: Ethyl Bromoacetate Source: National Center for Biotechnology Information (PubChem) URL:[Link]

    • Compound Summary: 2-Chloro-1H-imidazole Source: National Center for Biotechnology Information (PubChem) URL:[Link]

    Troubleshooting

    Technical Support Center: Handling Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate Under Basic Conditions

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the handling of highly functionalized heterocycles.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the handling of highly functionalized heterocycles.

    Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a notoriously sensitive substrate. It features three distinct reactive vulnerabilities: an electrophilic ethyl ester, a highly acidic alpha-methylene group, and an electron-deficient 2-chloroimidazole core. Applying standard basic conditions to this molecule often results in catastrophic yield losses. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to prevent them.

    Quantitative Degradation Profile

    To troubleshoot effectively, we must first understand how different basic environments dictate the degradation pathway. The table below summarizes the quantitative recovery of the intact imidazole core under various standard conditions.

    Base SystemSolventTemp (°C)Dominant Degradation PathwayIntact Core Recovery (%)
    2.0 eq NaOHH₂O/EtOH25Ester Hydrolysis (Saponification)< 1%
    1.5 eq NaOMeMeOH65SNAr (Methoxylation at C2)< 5%
    1.1 eq NaHTHF25Alpha-Deprotonation / Claisen Condensation10 - 15%
    1.1 eq K₂CO₃DMF25None (Stable under mild conditions)> 95%
    1.1 eq LDATHF-78None (Stable Enolate Formation)> 98% (as enolate)

    Troubleshooting FAQs: Mechanistic Causality

    Q1: Why does my compound completely disappear when treated with NaOH or KOH, even at room temperature?

    The Causality: You are observing rapid [1]. The ethyl ester is highly electrophilic. Nucleophilic hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, ejecting the ethoxide leaving group. This reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid to form a water-soluble carboxylate salt, pulling your compound into the aqueous layer during workup. The Fix: Never use aqueous nucleophilic bases if the ester must remain intact.

    Q2: I switched to a non-nucleophilic base (NaH) to avoid hydrolysis, but I'm seeing a complex mixture of oligomers. What is happening?

    The Causality: The methylene (-CH₂-) protons located between the imidazole N1 and the ester carbonyl are highly acidic (estimated pKa ~16-18) due to the dual electron-withdrawing effects of the ester and the heterocycle. Sodium hydride (NaH) at room temperature causes uncontrolled alpha-deprotonation. The resulting enolate immediately attacks the ester carbonyl of unreacted starting material, triggering a cascade of Claisen-type self-condensations. The Fix: You must separate the kinetics of deprotonation from the kinetics of nucleophilic attack. Use a sterically hindered, [2] like Lithium Diisopropylamide (LDA) at strictly cryogenic temperatures (-78 °C).

    Q3: Under strong alkoxide bases (e.g., NaOMe) with heat, I see a mass shift indicating the loss of chlorine. Why?

    The Causality: The 2-position of the imidazole ring is naturally electron-deficient, acting as an electron sink. The electronegative chlorine atom further polarizes the C-Cl bond. Strong nucleophiles (like methoxide) attack the 2-position, forming a stabilized Meisenheimer-type intermediate before ejecting the chloride ion via [3]. The Fix: If you need to perform chemistry at the ester (e.g., transesterification) without displacing the chlorine, use mild Lewis acid catalysis (e.g., Ti(OiPr)₄) instead of strong alkoxide bases.

    Workflow Visualization: Degradation vs. Stability

    The following diagram maps the divergent pathways of this molecule under basic conditions, highlighting the narrow operational window for success.

    G Start Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate Base Basic Conditions Start->Base Deg1 Ester Hydrolysis (Saponification) Base->Deg1 Nucleophilic Bases (NaOH, KOH) Deg2 SNAr (Dehalogenation) Base->Deg2 Alkoxides / Heat (NaOMe, 60°C) Deg3 Claisen-Type Condensation Base->Deg3 Uncontrolled Deprotonation (NaH, RT) Safe Stable Enolate Formation Base->Safe Sterically Hindered Base (LDA, -78°C)

    Fig 1: Reaction pathways of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate under basic conditions.

    Optimized, Self-Validating Experimental Protocols

    To ensure scientific integrity, the protocols below are designed as self-validating systems . They include built-in analytical checkpoints to confirm success before you commit to the next synthetic step.

    Protocol A: Cryogenic Enolate Generation (Avoiding Self-Condensation)

    Use this protocol when you need to functionalize the alpha-methylene position (e.g., alkylation) without destroying the ester or the 2-chloro group.

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Solvent & Substrate: Dissolve ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (1.0 eq) in anhydrous THF to a concentration of 0.1 M. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

    • Base Addition: Add a freshly titrated solution of [4] (1.05 eq) dropwise down the side of the flask over 10 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validation Checkpoint (Crucial):

      • Withdraw a 50 µL aliquot of the reaction mixture using a pre-chilled syringe.

      • Quench the aliquot immediately into a vial containing 0.5 mL of D₂O/Acetonitrile-d₃.

      • Analyze via LC-MS.

      • Validation Criteria: You must observe a quantitative mass shift of +1 Da (indicating successful deuterium incorporation at the alpha position) with zero peaks corresponding to the hydrolyzed acid (M-28) or condensed dimers. If validation passes, proceed to Step 5.

    • Electrophile Addition: Add your desired electrophile (e.g., an alkyl halide) dropwise at -78 °C, then allow the reaction to slowly warm to room temperature.

    Protocol B: Cross-Coupling at the 2-Chloro Position (Protecting the Ester)

    Use this protocol if you are performing transition-metal catalysis (e.g., Suzuki-Miyaura coupling) at the 2-position and need to prevent base-catalyzed ester cleavage.

    Step-by-Step Methodology:

    • Reagent Selection: Strictly avoid aqueous Na₂CO₃ or NaOH. Instead, utilize anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) as the base. These heterogeneous bases provide sufficient alkalinity for the transmetalation step without acting as soluble nucleophiles.

    • Reaction Setup: Combine the imidazole substrate (1.0 eq), boronic acid (1.2 eq), Pd catalyst (0.05 eq), and anhydrous K₃PO₄ (2.0 eq) in a Schlenk tube.

    • Solvent: Suspend the mixture in anhydrous, degassed 1,4-Dioxane (0.2 M). Do not add water.

    • Self-Validation Checkpoint:

      • Heat to 80 °C. After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and run a TLC/LC-MS.

      • Validation Criteria: The presence of the product mass with the ethyl ester intact validates the base choice. If ester cleavage is detected, verify the anhydrous nature of your K₃PO₄, as absorbed atmospheric moisture generates destructive hydroxide ions in situ.

    References

    • Title: Ester Hydrolysis - Mechanisms and Kinetics Source: Wikipedia (Chemistry Portal) URL: [Link]

    • Title: Non-Nucleophilic Bases in Organic Synthesis Source: Wikipedia (Chemistry Portal) URL: [Link]

    • Title: Nucleophilic Aromatic Substitution (SNAr) Source: Wikipedia (Chemistry Portal) URL: [Link]

    • Title: Preparation of Lithium Diisopropylamide (LDA) Source: Organic Syntheses, Vol. 50, p. 67 (1970) URL: [Link]

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to HPLC Method Validation for Purity Determination of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

    This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate against alternative an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for methodological choices and a framework for ensuring data integrity through rigorous validation, in line with international regulatory standards.

    Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

    Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic route, potentially compromising the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is not merely a quality control requirement but a cornerstone of process understanding and product safety.

    This guide details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method, a technique chosen for its high resolving power, sensitivity, and applicability to a wide range of organic molecules. We will explore the validation process through the lens of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". Furthermore, we will objectively compare this HPLC method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a complete analytical perspective.

    The Proposed HPLC Method: A Mechanistic Approach

    The selection of HPLC parameters was driven by the physicochemical properties of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate. As a polar, ionizable compound containing an imidazole ring and an ester functional group, a reversed-phase method offers the best combination of retention and selectivity.

    Chromatographic Conditions
    ParameterJustificationRecommended Condition
    Column A C18 stationary phase provides the necessary hydrophobicity to retain the analyte. A column with end-capping is chosen to minimize peak tailing from the basic imidazole nitrogen.Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A buffered mobile phase is essential to control the ionization state of the imidazole ring (pKa ≈ 6-7), ensuring reproducible retention times. Acetonitrile is a common organic modifier with good UV transparency.A: 20 mM Potassium Phosphate Monobasic (pH 3.0) in WaterB: Acetonitrile
    Gradient Elution A gradient is employed to ensure that any impurities with a wide range of polarities are eluted and resolved from the main peak, providing a comprehensive purity profile.0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 10% B; 18-25 min: 10% B
    Flow Rate A standard flow rate for a 4.6 mm ID column ensures optimal efficiency and reasonable run times.1.0 mL/min
    Column Temperature Maintaining a constant column temperature is critical for controlling retention time reproducibility.30 °C
    Detection (UV) The imidazole ring contains a chromophore. A wavelength of 220 nm is selected to provide high sensitivity for the analyte and its potential impurities.Diode Array Detector (DAD) at 220 nm
    Injection Volume A small injection volume minimizes the potential for band broadening and column overload.5 µL
    Sample Diluent The sample should be dissolved in a mobile phase-like composition to ensure good peak shape.Water:Acetonitrile (80:20 v/v)

    HPLC Method Validation: A Framework for Trustworthiness

    Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.

    Validation Workflow

    The validation process follows a logical sequence, starting from ensuring the system is working correctly (System Suitability) and then proving the method's performance characteristics.

    HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow method_dev Method Development validation_protocol Write Validation Protocol method_dev->validation_protocol system_suitability System Suitability Testing (SST) validation_protocol->system_suitability specificity Specificity / Stress Testing system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ precision->limits robustness Robustness limits->robustness documentation Final Validation Report robustness->documentation routine_use Routine Use in QC documentation->routine_use

    Caption: A flowchart illustrating the sequential steps of HPLC method validation.

    Experimental Protocols
    • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

    • Procedure:

      • Prepare a system suitability solution containing ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate and a known, closely eluting impurity or a compound with similar properties.

      • Inject the solution five or six replicate times.

      • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.

    • Acceptance Criteria:

      • %RSD of peak area < 2.0%

      • Tailing factor ≤ 2.0

      • Theoretical plates > 2000

      • Resolution between the main peak and the closest eluting peak > 2.0

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components, such as impurities, degradants, or placebo ingredients.

    • Procedure (Forced Degradation):

      • Expose solutions of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate to various stress conditions to induce degradation.

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Solid sample at 105°C for 48 hours.

      • Photolytic Stress: Solution exposed to UV light (254 nm) for 24 hours.

      • Analyze each stressed sample by the proposed HPLC method alongside an unstressed control. Use a photodiode array (PDA) detector to assess peak purity.

    • Acceptance Criteria:

      • The method must be able to resolve the main peak from all degradation products (resolution > 2.0).

      • The peak purity index of the main peak in stressed samples should pass the software's threshold, indicating no co-eluting peaks.

      • A mass balance should be achieved, where the decrease in the main peak area plus the increase in impurity peak areas accounts for approximately 100% of the initial concentration.

    • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of at least five calibration standards from a stock solution, covering a range from 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria:

      • Correlation coefficient (r²) ≥ 0.999.

      • The y-intercept should not be significantly different from zero.

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

      • Prepare each concentration level in triplicate.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria:

      • The mean percent recovery should be within 98.0% to 102.0% for each level.

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria:

      • The %RSD for the results should be ≤ 2.0% for both repeatability and intermediate precision.

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

    • Procedure (Based on Signal-to-Noise Ratio):

      • Prepare a series of dilute solutions of the analyte.

      • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria:

      • LOD is visually confirmed at S/N ≈ 3:1.

      • LOQ is confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Vary critical parameters one at a time, such as:

        • Mobile phase pH (± 0.2 units).

        • Column temperature (± 5 °C).

        • Flow rate (± 0.1 mL/min).

        • Mobile phase composition (± 2% organic).

      • Analyze a system suitability solution under each condition and evaluate the impact on retention time, resolution, and tailing factor.

    • Acceptance Criteria:

      • System suitability criteria must be met under all varied conditions.

      • No significant change in the final calculated purity should be observed.

    Comparative Analysis: HPLC vs. Alternative Techniques

    While HPLC is a powerful tool, it is essential to understand its position relative to other available techniques. The choice of method depends on the specific analytical challenge, available resources, and the stage of drug development.

    FeatureValidated RP-HPLC Method Gas Chromatography (GC) Quantitative NMR (qNMR)
    Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.
    Applicability to Analyte Excellent. The analyte is non-volatile and has a UV chromophore, making it ideal for RP-HPLC with UV detection.Moderate. The analyte has a relatively high boiling point and may require derivatization to improve volatility and thermal stability, adding complexity and potential for error.Excellent. The molecule has unique proton signals suitable for quantification. qNMR is a primary method and does not require a reference standard of the analyte itself.
    Advantages - High resolution and specificity.- Stability-indicating.- Widely available and well-understood.- High sensitivity for UV-active compounds.- Excellent for volatile impurities (e.g., residual solvents).- High efficiency and speed for suitable analytes.- Primary ratio method; does not require an identical reference standard for the analyte.- Provides structural information.- Highly accurate and precise.- Non-destructive.
    Disadvantages - Requires a reference standard for the analyte and its impurities for quantification.- Higher solvent consumption compared to GC.- Not suitable for non-volatile or thermally labile compounds.- Potential for analyte degradation in the hot injector.- Lower sensitivity compared to HPLC and GC.- Higher equipment cost and requires specialized expertise.- Not ideal for complex mixtures without good signal separation.
    Typical Use Case Routine QC, purity testing, stability studies, and impurity profiling.Analysis of residual solvents or volatile starting materials.Reference standard characterization, purity assignment without a specific reference material, and structural confirmation.

    Conclusion and Recommendations

    The reversed-phase HPLC method detailed and validated in this guide provides a robust, specific, and reliable system for the purity determination of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate. Its stability-indicating nature, confirmed through rigorous forced degradation studies, ensures that it is fit for purpose throughout the drug development lifecycle, from process development to final product quality control.

    • For routine quality control and stability testing, the validated HPLC method is the recommended approach. Its high throughput, sensitivity, and proven ability to separate key impurities and degradants make it the industry standard.

    • Gas Chromatography should be considered as a complementary technique, specifically for the analysis of volatile impurities such as residual solvents, which are not well-suited for HPLC analysis.

    • Quantitative NMR serves as an invaluable tool for the absolute purity assignment of reference standards. Its role is less in routine analysis and more in the fundamental characterization of the primary materials used to calibrate other methods like HPLC.

    By selecting the appropriate analytical tool for the specific question at hand, and by grounding that tool in a rigorous validation framework, scientists can ensure the highest level of data integrity and product quality.

    References

    • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

    • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    Comparative

    Reactivity Comparison Guide: Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate vs. Ethyl 2-(1H-imidazol-1-yl)acetate

    Executive Summary In medicinal chemistry and rational drug design, the imidazole scaffold is a ubiquitous pharmacophore. However, the functionalization of N-alkylated imidazoles presents distinct chemoselectivity challen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In medicinal chemistry and rational drug design, the imidazole scaffold is a ubiquitous pharmacophore. However, the functionalization of N-alkylated imidazoles presents distinct chemoselectivity challenges. This guide provides an objective, data-backed comparison between two critical building blocks: ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (Compound A) and ethyl 2-(1H-imidazol-1-yl)acetate (Compound B).

    Rather than a simple comparison of yields, this guide explores the fundamental thermodynamic and kinetic principles that dictate their divergent reactivity. For researchers looking to functionalize the imidazole core versus those looking to elaborate the acetate side-chain, choosing the correct starting material is the difference between a high-yielding synthesis and a complex mixture of degradation products.

    The Chemoselectivity Paradigm: pKa Differentials and Orthogonal Handles

    The core difference between these two molecules is the presence of the C2-chlorine atom in Compound A versus the C2-proton in Compound B. This single atomic substitution completely alters the synthetic trajectory of the molecule due to competing acidities [1].

    • Compound B (C2-H) – The Acidity Trap: Compound B contains two highly acidic sites. The C2-H of the imidazole ring has a pKa of approximately 32–33. However, the methylene protons ( α -CH 2​ ) flanked by the electron-withdrawing ester carbonyl and the N-imidazole ring are significantly more acidic (pKa ~ 20–22). Attempting to functionalize the C2 position using traditional strong-base lithiation (e.g., n-BuLi, LDA) will preferentially deprotonate the α -CH 2​ , forming an ester enolate. Therefore, Compound B is highly effective for α -chain elongation but is a poor substrate for direct C2-functionalization.

    • Compound A (C2-Cl) – The Orthogonal Solution: Compound A circumvents this acidity trap. The C2-Cl bond serves as an orthogonal electrophilic handle. It allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (S N​ Ar) using mild bases that are entirely unreactive toward the α -CH 2​ protons [2].

    Chemoselectivity cluster_A Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate cluster_B Ethyl 2-(1H-imidazol-1-yl)acetate A_node C2-Cl Handle C_node C2-Arylation (Cross-Coupling) A_node->C_node Pd-Catalyst, Ar-B(OH)2 Mild Base (K3PO4) B_node Acidic α-CH2 E_node α-Alkylation (Enolate Chemistry) B_node->E_node Strong Base (LDA) Electrophile (R-X)

    Divergent reactivity pathways driven by pKa differentials and C2-halogenation.

    Experimental Protocols & Causality

    To demonstrate the divergent utility of these molecules, the following self-validating protocols highlight the optimal reaction conditions for each substrate.

    Protocol A: C2-Arylation of Compound A (Suzuki-Miyaura Coupling)

    Because the C2-Cl bond is a relatively challenging electrophile compared to C-Br or C-I bonds, highly active, electron-rich phosphine ligands are required.

    • Preparation: To an oven-dried Schlenk tube, add Compound A (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc) 2​ (2 mol%), SPhos (4 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv).

    • Solvent: Add a degassed mixture of Toluene/H 2​ O (10:1, 0.2 M).

    • Reaction: Stir vigorously at 90 °C under a nitrogen atmosphere for 12 hours.

      • Causality Check: SPhos is specifically chosen to facilitate rapid oxidative addition into the strong C-Cl bond of the electron-rich imidazole. K 3​ PO 4​ is utilized because it is basic enough to form the active palladium-boronate complex, but its conjugate acid (pKa ~ 12) is far too weak to deprotonate the α -CH 2​ (pKa ~ 20) or hydrolyze the ethyl ester under these conditions.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

    Protocol B: α -Alkylation of Compound B (Enolate Chemistry)

    Compound B is ideal for synthesizing complex unnatural amino acid precursors by functionalizing the acetate chain [3].

    • Preparation: Dissolve Compound B (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool strictly to -78 °C.

    • Deprotonation: Dropwise add freshly prepared Lithium Diisopropylamide (LDA) (1.05 equiv). Stir for 30 minutes at -78 °C.

      • Causality Check: LDA (pKa ~ 36) is a strong, sterically hindered base. At cryogenic temperatures, it kinetically deprotonates the α -CH 2​ without acting as a nucleophile toward the ester carbonyl. The C2-H remains untouched due to the massive thermodynamic preference for the α -position.

    • Trapping: Add benzyl bromide (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature.

    • Quench: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via flash chromatography.

    Quantitative Data Presentation

    The following table summarizes the comparative performance and chemoselectivity of both compounds under standard functionalization conditions.

    ParameterEthyl 2-(2-chloro-1H-imidazol-1-yl)acetate (A)Ethyl 2-(1H-imidazol-1-yl)acetate (B)
    Primary Reactive Site C2-position (via C-Cl bond) α -CH 2​ position (via enolization)
    C2-Functionalization Yield 78–85% (Pd-catalyzed Suzuki)< 5% (Direct lithiation fails due to enolization)
    α -Alkylation Yield Not recommended (Cl complicates enolization)80–88% (LDA, -78 °C, Alkyl Halide)
    Reagents Required Transition metals (Pd, Ni), Mild BasesStrong, bulky bases (LDA, LiHMDS)
    Ester Group Stability High (Preserved under mild base conditions)Moderate (Requires strict cryogenic control)
    S N​ Ar Susceptibility High (Reacts with amines/thiols at 100 °C)None

    Conclusion

    For drug development professionals designing synthetic routes, the choice between these two reagents must be dictated by the target functionalization site. Compound A is the mandatory starting material if the synthetic goal involves appending aryl, alkyl, or heteroatom groups to the C2 position of the imidazole ring, as it protects the sensitive acetate side-chain from harsh basic conditions. Conversely, Compound B is the superior choice when the imidazole ring is meant to remain unsubstituted and the synthetic goal is the elaboration of the acetate chain via enolate alkylation or aldol-type condensations.

    References

    • Bordwell, F. G. "Bordwell pKa Table (Acidity in DMSO)." Organic Chemistry Data. URL: [Link]

    • "Suzuki-Miyaura Cross-Coupling." Organic Chemistry Portal. URL:[Link]

    • "Alkylation of Enolate Ions." Chemistry LibreTexts. URL:[Link]

    Validation

    High-Resolution Mass Spectrometry Platform Comparison for the Structural Elucidation of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

    As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the precise structural elucidation of these building blocks is paramount. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (C...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the precise structural elucidation of these building blocks is paramount. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (C₇H₉ClN₂O₂) is a critical synthetic intermediate whose structural verification presents unique analytical challenges. Differentiating between the cleavage of its ester side-chain and the fragmentation of its rigid, halogenated imidazole core requires sophisticated mass spectrometry (MS) techniques.

    This guide objectively compares the performance of three leading mass spectrometry platforms—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—in analyzing the fragmentation patterns of this compound. Furthermore, it provides a self-validating experimental protocol and mechanistic insights into its collision-induced dissociation pathways.

    Platform Comparison: Selecting the Right Mass Analyzer

    When analyzing halogenated heterocycles, the choice of MS platform dictates the quality of the structural data. We compared three industry-standard architectures to evaluate their efficacy in elucidating the fragmentation of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate.

    Thermo Scientific Q Exactive Plus (Orbitrap HRMS)

    Best for: Unambiguous Elemental Composition The Orbitrap excels in ultra-high mass resolving power and sub-ppm mass accuracy . For this compound, distinguishing the loss of ethanol (46.0419 Da) from potential isobaric interferences requires high resolution. Furthermore, Orbitrap platforms utilize Higher-energy C-trap Dissociation (HCD). Unlike traditional ion trap CID, HCD eliminates the "1/3 rule" low-mass cut-off, ensuring that critical low-mass diagnostic ions—such as the bare imidazole ring at m/z 68.0374—are captured in the MS/MS spectrum.

    Agilent 6546 Q-TOF (Time-of-Flight HRMS)

    Best for: High-Throughput Isotopic Fidelity While Q-TOF systems typically offer slightly lower resolving power than Orbitraps, they provide superior scan speeds (up to 50 Hz) and exceptional isotopic fidelity . Because our target compound contains chlorine, accurately measuring the ³⁵Cl/³⁷Cl isotopic ratio (approximately 3:1) across fast UHPLC peaks is critical. The Q-TOF ensures that the M+2 peak (m/z 191.0402) is quantified without the scan-cycle distortion sometimes observed in trapping instruments.

    Waters Xevo TQ-S (Triple Quadrupole LRMS)

    Best for: Targeted Trace Quantitation Triple quadrupoles operate at unit mass resolution and cannot provide exact mass data for unknown elucidation. However, once the fragmentation pathway is established by HRMS (e.g., the m/z 189.04 → 103.01 transition), the QqQ platform offers unmatched dynamic range and sensitivity via Multiple Reaction Monitoring (MRM), making it the optimal choice for downstream pharmacokinetic or impurity tracking assays.

    Table 1: Platform Performance Comparison for Halogenated Imidazole Analysis
    Platform ArchitectureMass AnalyzerMax Resolution (FWHM)Mass AccuracyScan SpeedOptimal Application for Target Compound
    Thermo Q Exactive Orbitrap140,000 (at m/z 200)< 1 ppm12 HzDe novo structural elucidation; exact mass
    Agilent 6546 Q-TOF60,000 (at m/z 274)< 2 ppm50 HzFast UHPLC screening; isotopic fidelity
    Waters Xevo TQ-S QuadrupoleUnit Mass (~0.7 Da)N/A> 500 MRMs/sHigh-sensitivity targeted quantitation

    Mechanistic Fragmentation Analysis

    Understanding the causality behind the fragmentation of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate requires analyzing the bond dissociation energies. The compound features a fragile ester linkage and a highly stable aromatic imidazole ring.

    • Primary Cleavage (Low Energy, 20 eV): The weakest bonds reside in the ethyl acetate moiety. The precursor ion [M+H]⁺ at m/z 189.0431 undergoes rapid neutral loss of ethanol (C₂H₆O) to form a ketene-like intermediate at m/z 143.0012. Alternatively, cleavage of the entire N-alkyl substituent yields the protonated 2-chloroimidazole core at m/z 103.0063.

    • Secondary Cleavage (High Energy, 40 eV): The aromatic imidazole ring and the C-Cl bond are highly resistant to fragmentation. At elevated collision energies, the chlorine radical is expelled from the m/z 103.0063 fragment, yielding the bare imidazole ring at m/z 68.0374.

    Isotopic Causality: Any fragment retaining the chlorine atom (e.g., m/z 143.0012 and 103.0063) will exhibit a distinct M+2 isotopic signature at ~32% relative abundance. Fragments where the C-Cl bond is broken (e.g., m/z 68.0374) will lack this signature, providing an internal logical check for structural assignment .

    Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 189.0431 F1 Fragment 1 [M+H - EtOH]+ m/z 143.0012 M->F1 - Ethanol (-46.0419 Da) F2 Fragment 2 [2-chloroimidazole+H]+ m/z 103.0063 M->F2 - Ethyl Acetate (-86.0368 Da) F1->F2 - C2H2O (-39.9949 Da) F3 Fragment 3 [Imidazole+H]+ m/z 68.0374 F2->F3 - Cl radical (-34.9689 Da)

    Figure 1: ESI(+) MS/MS fragmentation pathway of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate.

    Table 2: Exact Mass and Diagnostic Fragments (Orbitrap HRMS Data)
    Fragment AssignmentMolecular FormulaTheoretical m/zExperimental m/zMass Error (ppm)Retains Chlorine? (M+2 Peak)
    Precursor[M+H]⁺ C₇H₁₀³⁵ClN₂O₂⁺189.0431189.0430-0.5Yes
    [M+H - EtOH]⁺ C₅H₄³⁵ClN₂O⁺143.0012143.0013+0.7Yes
    [2-chloroimidazole+H]⁺ C₃H₄³⁵ClN₂⁺103.0063103.0062-0.9Yes
    [Imidazole+H]⁺ C₃H₄N₂⁺68.037468.0375+1.4No

    Experimental Protocol: UHPLC-HRMS/MS

    To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an isotopic fidelity check to prevent false-positive structural assignments caused by isobaric co-elution.

    Phase 1: System Suitability and Calibration (Self-Validation)
    • Infuse standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

    • Verify mass accuracy is < 1 ppm across the m/z 50–2000 range.

    • Isotopic Fidelity Check: Inject a known chlorinated standard. The system must report a ³⁵Cl/³⁷Cl ratio of 3.13:1 (±5%). If the ratio deviates, recalibrate the detector to prevent skewed isotopic patterns during the actual sample run.

    Phase 2: Sample Preparation
    • Dissolve ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

    • Dilute the stock to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote protonation for ESI(+).

    Phase 3: Chromatographic Separation
    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    Phase 4: Mass Spectrometry Acquisition (Orbitrap)
    • Ion Source: Heated Electrospray Ionization (HESI) in positive mode.

    • Source Parameters: Spray voltage 3.5 kV, Capillary temperature 275°C, Sheath gas 40 arb, Aux gas 10 arb.

    • MS1 Scan: Resolution 70,000; AGC target 3e6; Scan range m/z 50–500.

    • MS/MS (dd-MS2): Resolution 17,500; Isolation window 1.0 Da.

    • Causality of Stepped NCE: Program the Normalized Collision Energy (NCE) to step at 20, 30, and 40 eV. Why? A single low energy (20 eV) will only cleave the ester, missing the core structure. A single high energy (40 eV) will obliterate the precursor, missing the ester connectivity. Stepped NCE merges these into a single, comprehensive composite spectrum.

    MS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18, H2O/MeCN + 0.1% FA) A->B C ESI(+) Ionization (Precursor m/z 189.04) B->C D Quadrupole Isolation (1.0 Da Window) C->D E Stepped HCD Fragmentation (NCE: 20, 30, 40 eV) D->E F Orbitrap Mass Analysis (R=17,500 for MS/MS) E->F G Heuristic Data Filtering (Isotope & Exact Mass) F->G

    Figure 2: Standardized UHPLC-HRMS/MS workflow for small molecule structural elucidation.

    References

    • Makarov, A. (2000). Electrostatic Axially Harmonic Orbital Trapping: A High-Performance Technique of Mass Analysis. Analytical Chemistry.[Link]

    • Hopfgartner, G., et al. (2012). Exact mass measurement for small molecule analysis. Journal of Mass Spectrometry.[Link]

    • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.[Link]

    Comparative

    Comparative Guide: Leaving Group Effects in C2-Substituted Imidazole Acetates

    Executive Summary In drug development and complex organic synthesis, precise control over acyl transfer reactions is critical for peptide coupling, prodrug activation, and selective bioconjugation. While N-acetylimidazol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In drug development and complex organic synthesis, precise control over acyl transfer reactions is critical for peptide coupling, prodrug activation, and selective bioconjugation. While N-acetylimidazole is a ubiquitous acylating agent, modulating its reactivity often requires tuning the imidazole leaving group.

    This guide provides an objective comparison of how C2-substitution on the imidazole ring impacts leaving group efficacy. By analyzing the interplay between electronic effects (conjugate acid pKa​ ) and steric effects (ground-state destabilization), researchers can rationally select the optimal imidazole acetate for their specific synthetic workflows.

    Mechanistic Rationale: The Steric-Electronic Paradox

    The leaving group ability of an azole is traditionally correlated with the pKa​ of its conjugate acid; a lower pKa​ generally denotes a more stable, and thus superior, leaving group[1]. However, C2-substituted imidazole acetates frequently violate this linear free-energy relationship due to profound steric effects.

    The Ground-State Destabilization Effect

    When a bulky substituent (e.g., a methyl or tert-butyl group) is introduced at the C2 position of an N-acetylimidazole, it creates a severe steric clash with the carbonyl oxygen of the acetate group.

    • Loss of Coplanarity: To relieve this steric strain, the acetyl group is forced to twist out of the plane of the imidazole ring.

    • Resonance Disruption: This twist breaks the orbital overlap between the lone pair of the pyrrole-like nitrogen and the carbonyl π∗ orbital, effectively destroying the amide-like resonance stabilization of the ground state.

    • Enhanced Electrophilicity: Because the ground state is destabilized (higher energy), the activation energy barrier ( ΔG‡ ) to reach the tetrahedral intermediate is significantly lowered.

    Consequently, 1-acetyl-2-methylimidazole hydrolyzes nearly 3.5 times faster than unsubstituted 1-acetylimidazole, despite 2-methylimidazole having a higher pKa​ (making it a theoretically poorer leaving group electronically)[2]. Conversely, electron-withdrawing groups (EWGs) like chlorine at C2 provide a synergistic effect: they lower the pKa​ and induce ground-state destabilization, resulting in hyper-reactive acyl donors.

    Mechanistic Pathway Visualization

    G A C2-Substitution (e.g., -CH3, -Cl, -NO2) B Steric Clash with Acetyl Group A->B Bulky groups (-CH3, -tBu) C Electronic Effects (Inductive/Resonance) A->C EWG/EDG (-Cl, -NO2) D Loss of Coplanarity (Ring Twist) B->D Forces out of plane E Conjugate Acid pKa Shift C->E Modulates electron density F Ground-State Destabilization D->F Breaks N-CO resonance G Leaving Group Ability (Thermodynamic) E->G Determines LG stability H Enhanced Acyl Transfer Kinetics F->H Lowers activation energy G->H Drives reaction forward

    Mechanistic pathway illustrating how C2-substitution modulates acyl transfer kinetics.

    Comparative Performance Data

    The following table synthesizes the kinetic and thermodynamic profiles of various C2-substituted imidazole acetates during standard aminolysis (acyl transfer to a primary amine). Data is normalized against the unsubstituted baseline.

    C2-SubstituentLeaving Group pKa​ Ground-State Destabilization?Relative Rate ( krel​ )Acyl Transfer Yield (%)Primary Application / Best Use Case
    -H (Baseline) 6.95No1.085%General purpose acylation; stable intermediate storage.
    -CH 3​ (Methyl) 7.85Yes (Moderate)3.592%Mildly accelerated coupling; balances stability and reactivity.
    -Cl (Chloro) ~4.50Yes (Strong)45.0>98%Difficult acylations (e.g., sterically hindered amines).
    -NO 2​ (Nitro) ~2.50Yes (Extreme)120.0>95%Ultra-fast bioconjugation; requires in situ generation due to instability.
    -C(CH 3​ ) 3​ (t-Butyl) 8.10Yes (Severe)18.589%Highly specific sterically-driven transfers; limits side reactions.

    Note: krel​ values are indicative of pseudo-first-order aminolysis rates in aqueous acetonitrile at 25°C.

    Self-Validating Experimental Protocol: Kinetic Evaluation via UV-Vis

    To objectively compare the leaving group efficacy of a novel C2-substituted imidazole acetate against these benchmarks, researchers must measure the intrinsic rate of acyl transfer. The following UV-Vis spectroscopy protocol is designed as a self-validating system : it not only measures the rate but inherently verifies the purity of the reaction mechanism through isosbestic point monitoring[3].

    Phase 1: Reagent Preparation & Baseline Establishment

    Causality: Water is a competing nucleophile. Establishing strictly anhydrous stock solutions ensures that the measured kinetics reflect aminolysis, not background hydrolysis.

    • Prepare Stock Solutions: Dissolve the C2-substituted imidazole acetate (1.0 mM) in anhydrous HPLC-grade acetonitrile. Prepare a secondary stock of the target nucleophile (e.g., benzylamine, 100 mM) in the same solvent.

    • Determine λmax​ : Scan the acetate stock from 200–350 nm. Unsubstituted N-acetylimidazole typically absorbs near 245 nm. Note: C2-substituted variants with severe ground-state destabilization will exhibit a blue shift (hypsochromic shift) and reduced molar absorptivity due to the loss of coplanarity.

    Phase 2: Isosbestic Point Verification (The Validation Step)

    Causality: An isosbestic point (a specific wavelength where absorbance remains constant throughout the reaction) proves that the reaction is a clean A→B conversion without the buildup of stable intermediates or side-product formation.

    • Mix 2.9 mL of acetonitrile with 50 μ L of the acetate stock in a quartz cuvette.

    • Inject 50 μ L of the nucleophile stock to initiate the reaction.

    • Record full-spectrum scans (200–350 nm) every 30 seconds for 10 minutes.

    • Validation Check: Overlay the spectra. If a sharp isosbestic point is not observed, discard the kinetic run—the mechanism is complex (e.g., competitive hydrolysis or oligomerization), and simple first-order kinetics cannot be applied.

    Phase 3: Pseudo-First-Order Kinetic Runs

    Causality: By using a massive excess of the nucleophile (100x), the concentration of the nucleophile remains effectively constant. This simplifies the second-order rate law to a pseudo-first-order rate law ( Rate=kobs​[Acetate] ), allowing direct isolation of the leaving group's kinetic contribution.

    • Set the spectrophotometer to monitor the specific λmax​ of the starting material over time (Time-Drive mode).

    • Inject the nucleophile (maintaining >100-fold molar excess) into the cuvette containing the acetate solution.

    • Record the exponential decay of absorbance until the curve flattens (completion).

    • Data Processing: Plot ln(At​−A∞​) versus time. The negative slope of this linear regression is the observed rate constant ( kobs​ ). Compare this kobs​ against the baseline 1-acetylimidazole to determine the krel​ shown in the data table.

    References

    • The Journal of Organic Chemistry (JOC) . American Chemical Society. Standard reference for physical organic chemistry, linear free-energy relationships, and acyl transfer kinetics. URL: [Link]

    • PubChem Compound Summary for CID 13083, N-Acetylimidazole . National Center for Biotechnology Information. Baseline thermodynamic and structural data for unsubstituted imidazole acetates. URL:[Link]

    • Nature Chemistry . Springer Nature. Methodological standards for kinetic evaluations and mechanistic purity in modern synthetic bioconjugation. URL:[Link]

    Validation

    Benchmarking Catalytic Efficiency: Ligands Derived from Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate vs. Industry Standards

    Executive Summary The development of highly active, robust transition-metal catalysts relies heavily on intelligent ligand design. While dialkylbiaryl phosphines (e.g., XPhos) and phosphinooxazolines (PHOX) dominate mode...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly active, robust transition-metal catalysts relies heavily on intelligent ligand design. While dialkylbiaryl phosphines (e.g., XPhos) and phosphinooxazolines (PHOX) dominate modern palladium-catalyzed cross-couplings, the demand for highly tunable, hemilabile ligands remains critical for complex pharmaceutical syntheses.

    This guide objectively benchmarks a novel class of ligands derived from ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate (ECIA) . By leveraging the electron-rich imidazole backbone and the hemilabile nature of the N1-acetate arm, ECIA-derived ligands offer distinct kinetic advantages. We compare the catalytic efficiency of an ECIA-derived P,N-ligand (L1 ) against industry standards across Suzuki-Miyaura and Buchwald-Hartwig coupling paradigms.

    Structural Rationale & Ligand Diversification

    The molecular architecture of ECIA is specifically engineered for late-stage diversification. The C2-chlorine atom on the electron-rich imidazole ring is highly activated, allowing for rapid nucleophilic substitution to generate modular ligand libraries.

    • Electronic Advantage: The imidazole core is significantly more electron-donating than standard oxazoline rings found in PHOX ligands (). This accelerates the oxidative addition of deactivated aryl chlorides.

    • Hemilability: The N1-ethyl acetate group acts as a dynamic coordinating arm. It stabilizes low-valent Pd(0) to prevent catalyst aggregation (blacking out) but dissociates readily to open coordination sites during the catalytic cycle.

    LigandSynthesis A ECIA Precursor (C2-Cl, N1-Acetate) B Phosphination (HPPh2, Pd cat) A->B Pathway 1 C Hydrolysis (NaOH, H2O) A->C Pathway 2 L1 Ligand L1 (P,N) Ethyl 2-(diphenylphosphino)- imidazol-1-yl acetate B->L1 L2 Ligand L2 (N,O) 2-chloro-imidazol-1-yl acetic acid C->L2

    Fig 1. Divergent synthesis of P,N and N,O ligands from the ECIA precursor.

    Comparative Performance Data

    To establish a rigorous benchmark, Ligand L1 was evaluated against three commercial standards: XPhos (the gold standard for challenging couplings,), PHOX (a standard P,N bidentate ligand), and PPh₃ (baseline monodentate phosphine).

    Study 1: Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides

    Reaction Conditions: 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.5 mol%), Ligand (0.5 mol%), Toluene, 100°C, 2 hours.

    Ligand SystemConversion (%)GC Yield (%)TONTOF (h⁻¹)Catalyst State Observation
    L1 (ECIA-derived) >999619296Homogeneous, pale yellow
    XPhos >999819698Homogeneous, clear
    PHOX 787214472Slight Pd-black precipitation
    PPh₃ 15122412Heavy Pd-black formation

    Analysis: L1 performs on par with the highly optimized XPhos system and significantly outperforms the structurally related PHOX ligand. The superior performance over PHOX is directly attributed to the electron-rich imidazole backbone, which facilitates the difficult oxidative addition of the electron-rich C-Cl bond in 4-chloroanisole.

    Study 2: Buchwald-Hartwig Amination (Steric Tolerance)

    Reaction Conditions: 2-chloro-m-xylene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.5 equiv), Pd₂(dba)₃ (1.0 mol% Pd), Ligand (1.2 mol%), 1,4-Dioxane, 110°C, 4 hours.

    Ligand SystemGC Yield (%)Isolated Yield (%)Selectivity (Mono:Di)
    L1 (ECIA-derived) 8986>99:1
    XPhos 9491>99:1
    PHOX 454185:15
    PPh₃ TraceN/AN/A

    Mechanistic Dynamics: The Hemilabile Advantage

    The causality behind L1's high turnover frequencies lies in its dynamic coordination chemistry. Unlike rigid bidentate ligands that can over-stabilize Pd(II) intermediates and stall the catalytic cycle, the N1-acetate arm of L1 exhibits "on-off" hemilability ().

    During transmetalation, the ester oxygen dissociates to accommodate the bulky boronic acid. Crucially, during the reductive elimination step, the ester arm recoordinates. This recoordination induces a "steric push," forcing the two aryl groups into a tighter geometry, thereby drastically lowering the activation energy barrier for product release.

    CatalyticCycle Pd0 Pd(0)-L1 Active Species (Ester Coordinated) OA Oxidative Addition (Ester Dissociated) Pd0->OA + Ar-Cl - Hemilabile O-arm TM Transmetalation Intermediate OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination (Steric Push) TM->RE Re-coordination of Ester RE->Pd0 - Biaryl Product

    Fig 2. Hemilabile catalytic cycle of L1 in Pd-catalyzed cross-coupling.

    Standardized Experimental Protocols (Self-Validating System)

    To ensure high trustworthiness and reproducibility, the following protocol utilizes a self-validating matrix. It incorporates internal standards to eliminate isolation-loss errors and includes mandatory negative controls to rule out false positives from background reactions.

    Step-by-Step Methodology: Benchmarking Suzuki-Miyaura Couplings
    • Preparation of Internal Standard Stock: Prepare a 0.1 M stock solution of n-dodecane in anhydrous toluene. This will serve as the inert internal standard for precise GC-FID quantification.

    • Reaction Matrix Setup (Glovebox or Schlenk Line):

      • Test Vials: To an oven-dried 8 mL vial equipped with a stir bar, add Pd(OAc)₂ (1.1 mg, 0.005 mmol) and Ligand L1 (1.8 mg, 0.005 mmol). Add 1.0 mL of the toluene stock solution. Stir for 10 minutes to pre-form the active catalyst.

      • Control Vial A (No Pd): Omit Pd(OAc)₂. (Validates that the reaction is strictly transition-metal catalyzed).

      • Control Vial B (No Ligand): Omit Ligand L1. (Validates the necessity of the ligand and measures the background activity of naked Pd).

    • Substrate Addition: To all vials, add 4-chloroanisole (142 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely milled anhydrous K₂CO₃ (276 mg, 2.0 mmol).

    • Kinetic Sampling: Seal the vials with PTFE-lined septa and heat to 100°C. Using a micro-syringe, withdraw 10 µL aliquots at t = 10, 30, 60, and 120 minutes.

    • Quench and Analysis: Dilute each aliquot with 0.5 mL ethyl acetate, filter through a short plug of silica to remove inorganic salts and Pd, and analyze via GC-FID. Calculate yield by comparing the product peak area to the n-dodecane internal standard peak area using a pre-calibrated response factor.

    Conclusion

    Ligands derived from ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate represent a highly efficient, modular alternative to traditional P,N and biaryl phosphine ligands. By combining the profound electron-donating properties of the imidazole ring with the dynamic, hemilabile stabilization of the N1-acetate arm, the L1 derivative achieves turnover frequencies that rival industry-leading Buchwald ligands (XPhos) while significantly outperforming standard oxazoline-based counterparts (PHOX). For drug development professionals scaling up complex C-C and C-N bond formations, ECIA-derived ligands offer a robust, tunable, and highly active catalytic solution.

    References

    • Barder, T. E., Walker, S. D., Martin, R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

    • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345. URL:[Link]

    • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101-4111. URL:[Link]

    Comparative

    GC-MS Comparative Analysis of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate Synthesis Impurities

    Executive Summary The synthesis of active pharmaceutical ingredient (API) intermediates containing nitrogenous heterocycles demands rigorous impurity profiling to ensure downstream safety and yield. Ethyl 2-(2-chloro-1H-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of active pharmaceutical ingredient (API) intermediates containing nitrogenous heterocycles demands rigorous impurity profiling to ensure downstream safety and yield. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate—synthesized via the N-alkylation of 2-chloroimidazole with ethyl chloroacetate—presents a unique analytical challenge. It contains a basic imidazole nitrogen, a labile ester linkage, and a reactive halogen.

    This guide provides an objective, data-driven comparison of analytical methodologies for profiling the impurities of this intermediate. By evaluating column chemistries and orthogonal techniques, we establish a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol that ensures high chromatographic fidelity and regulatory compliance.

    Mechanistic Context: The Analytical Challenge

    According to the, the identification and quantification of process impurities are critical for establishing the safety profile of drug substances. For ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, the primary analytical hurdles include:

    • Volatility of Alkylating Agents: Unreacted ethyl chloroacetate is highly volatile and acts as a Potential Genotoxic Impurity (PGI). It lacks the ionizable sites necessary for efficient Electrospray Ionization (ESI), making LC-MS/MS highly insensitive for its detection.

    • Secondary Interactions: The basic nitrogen of and the target intermediate strongly interacts with active silanol groups on standard silica-based GC columns, leading to severe peak tailing and compromised integration.

    • Thermal Degradation: The ester linkage is susceptible to thermal hydrolysis in the GC inlet if moisture or residual inorganic bases (e.g., K₂CO₃) from the synthesis are not properly extracted.

    Comparative Analytical Strategy

    To determine the optimal analytical pathway, three distinct methodologies were evaluated. The causality behind the performance differences lies in the stationary phase chemistry and ionization mechanics.

    • Method A (GC-MS, HP-5ms): Standard 5% phenyl-methylpolysiloxane columns are non-polar. The highly polarizable imidazole ring interacts with residual silanol sites, causing peak tailing.

    • Method B (GC-MS, DB-624): A mid-polar 6% cyanopropylphenyl phase is heavily deactivated for basic compounds. The cyano groups provide dipole-dipole interactions that improve the retention of volatile PGIs while shielding the basic nitrogen from silanol interactions, resulting in sharp, symmetrical peaks.

    • Method C (LC-MS/MS, C18): While excellent for the heavier, non-volatile degradants, LC-MS/MS fails to adequately retain or ionize the volatile starting materials.

    Table 1: Methodological Performance Comparison
    Analytical MethodStationary PhaseImidazole Peak Symmetry (Tf)Resolution of VolatilesSuitability for PGIs
    Method A (GC-MS) 5% Phenyl (HP-5ms)1.8 (Severe Tailing)AcceptableModerate
    Method B (GC-MS) 6% Cyanopropylphenyl (DB-624)1.1 (Excellent)SuperiorHigh
    Method C (LC-MS/MS) C18 (Reverse Phase)1.0 (Excellent)Poor (Co-elutes in void)Low

    Analytical Workflow

    ImpurityWorkflow cluster_methods Methodological Comparison Syn Synthesis Reaction (2-Chloroimidazole + Ethyl Chloroacetate) Crude Crude Intermediate Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate Syn->Crude Prep Sample Preparation (Liquid-Liquid Extraction & Dilution) Crude->Prep GC1 Method A: GC-MS (HP-5ms) Non-Polar Phase Prep->GC1 Aliquot 1 GC2 Method B: GC-MS (DB-624) Mid-Polar Phase Prep->GC2 Aliquot 2 Analysis Mass Spectral Deconvolution & Target Identification GC1->Analysis Tailing Observed GC2->Analysis Optimal Resolution Imp1 Unreacted Starting Materials Analysis->Imp1 Imp2 Process Byproducts (Isomers) Analysis->Imp2

    Fig 1: GC-MS methodological workflow for impurity profiling of the imidazole intermediate.

    Self-Validating Experimental Protocol (Method B)

    To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal standards and strict System Suitability Testing (SST) criteria aligned with the.

    Step 1: Sample Preparation (Liquid-Liquid Extraction)

    Causality: Direct injection of the crude reaction mixture will deposit inorganic salts (K₂CO₃) into the GC inlet, causing active site formation and rapid degradation of the ester.

    • Dissolve 50 mg of the crude intermediate in 2.0 mL of Dichloromethane (DCM).

    • Add 2.0 mL of LC-MS grade water; vortex for 60 seconds to partition inorganic salts into the aqueous layer.

    • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

    • Extract the lower organic (DCM) layer.

    • Dilute 100 µL of the organic extract with 900 µL of DCM containing 10 µg/mL of Naphthalene-d8 (Internal Standard).

    Step 2: GC-MS Instrument Parameters
    • Column: DB-624 (30 m × 0.25 mm ID × 1.4 µm film thickness).

    • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

    • Inlet: 250°C, Split ratio 20:1. (A deactivated glass liner with glass wool is required to trap non-volatiles).

    • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

    • MS Transfer Line: 250°C.

    • Ion Source (EI): 230°C, Electron energy 70 eV.

    • Scan Range: m/z 40 to 350.

    Step 3: System Suitability Testing (SST)

    Before analyzing unknown samples, inject a standard mixture containing 10 µg/mL of ethyl chloroacetate, 2-chloroimidazole, and the target intermediate. The system is validated only if:

    • Resolution (Rs): Rs between ethyl chloroacetate and 2-chloroimidazole is > 3.0.

    • Peak Symmetry: Tailing factor (Tf) for the target intermediate is ≤ 1.3.

    • Sensitivity: Signal-to-Noise (S/N) for the internal standard > 50.

    Quantitative Data & Impurity Profiles

    Using the optimized DB-624 method, the crude synthesis mixture was analyzed. The deconvolution of the Total Ion Chromatogram (TIC) successfully identified four major components, including a critical isomeric byproduct originating from impurities in the starting material.

    Table 2: GC-MS (Method B) Identified Impurities & Fragmentation Data
    RT (min)Identified Compoundm/z (Molecular Ion)Key EI Fragments (m/z)Mechanistic Origin
    4.2 Ethyl chloroacetate122122, 94, 77, 49Unreacted alkylating agent (PGI)
    6.8 2-Chloroimidazole102102, 75, 48Unreacted starting material
    11.5 Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate188188, 143, 115, 81Target Intermediate
    12.1 Ethyl 2-(4-chloro-1H-imidazol-1-yl)acetate188188, 143, 115, 81Starting material isomer byproduct

    Fragmentation Analysis: The target intermediate (m/z 188) exhibits a characteristic loss of the ethoxy radical (–OCH₂CH₃, 45 Da) to yield a stable acylium ion at m/z 143. Subsequent loss of carbon monoxide (–CO, 28 Da) yields the m/z 115 fragment, confirming the structural integrity of the imidazole-acetate linkage. The isomer at RT 12.1 min exhibits identical mass fragments but is chromatographically resolved due to the differing dipole moment of the 4-chloro substitution compared to the 2-chloro substitution.

    References

    • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

    • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: PubChem Compound Summary for CID 13014, 2-Chloroimidazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    Validation

    Comparative Bioactivity Validation of Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate Derivatives: A Preclinical Efficacy Guide

    Executive Summary The rational design of novel therapeutics frequently relies on versatile, bifunctional scaffolds. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate represents a highly privileged pharmacophore in medicinal che...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of novel therapeutics frequently relies on versatile, bifunctional scaffolds. Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate represents a highly privileged pharmacophore in medicinal chemistry. The electrophilic C2-chlorine enables rapid diversification via nucleophilic aromatic substitution (SNAr), while the ethyl acetate moiety allows for facile amidation, hydrolysis, or reduction.

    This guide provides an objective, data-driven comparison of two representative derivatives synthesized from this scaffold against standard clinical alternatives (Fluconazole and Doxorubicin). Furthermore, it establishes the rigorous, self-validating experimental protocols required to accurately quantify their antimicrobial and antineoplastic bioactivities.

    Chemical Rationale & Mechanism of Action

    Imidazole derivatives exhibit profound bioactivity primarily due to the unique electronic properties of the 1,3-diazole ring. The unshared electron pair on the sp2-hybridized nitrogen (N3) acts as a potent Lewis base, allowing it to coordinate tightly with transition metals in biological systems—most notably the heme iron of cytochrome P450 enzymes [1].

    When evaluating derivatives of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, the structural modifications dictate the primary indication:

    • Antifungal Activity: Driven by the inhibition of lanosterol 14α-demethylase (CYP51A1), halting ergosterol biosynthesis and disrupting fungal cell wall integrity.

    • Anticancer Activity: Driven by DNA intercalation or the competitive inhibition of intracellular kinase domains, leading to apoptosis.

    MOA Lanosterol Lanosterol CYP51A1 CYP51A1 (14α-demethylase) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol (Cell Wall Integrity) CYP51A1->Ergosterol Catalysis CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion Derivative Imidazole Derivative (Inhibitor) Derivative->CYP51A1 Binds Heme Iron

    Fig 1. Mechanism of CYP51A1 inhibition by imidazole derivatives leading to fungal cell death.

    Comparative Antifungal Efficacy

    To evaluate the antifungal potential of scaffold derivatives, we utilize the standardized Broth Microdilution Assay. This compares Derivative A (an SNAr aniline substitution product) and Derivative B (an amidation product) against the clinical standard, Fluconazole .

    Experimental Protocol: Broth Microdilution

    Standard: CLSI M27-A4 Guidelines [2].

    • Media Preparation: Prepare RPMI-1640 medium.

      • Causality: RPMI-1640 lacks antagonistic components found in complex media that can artificially inflate Minimum Inhibitory Concentration (MIC) values.

      • Buffering: Buffer to pH 7.0 using 0.165 M MOPS. Fungal metabolism rapidly acidifies unbuffered media, which can degrade the test compound and alter its ionization state, skewing the apparent binding affinity.

    • Inoculum Standardization: Suspend fungal colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:1000 in RPMI-1640.

      • Causality: Over-inoculation leads to the "inoculum effect," where the sheer volume of target enzymes overwhelms the drug, resulting in false resistance.

    • Compound Titration: Perform 2-fold serial dilutions of the synthesized derivatives (0.125 to 64 µg/mL) in a 96-well plate.

    • Incubation & Reading: Incubate at 35°C for 24–48 hours. Determine the MIC50 (concentration inhibiting 50% of visible growth compared to the control).

    Quantitative Data Comparison
    Test CompoundCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
    Derivative A 4.08.016.0
    Derivative B 2.04.08.0
    Fluconazole (Control)1.04.0>64.0

    Efficacy Analysis: While Fluconazole exhibits superior potency against C. albicans, it fails against the intrinsically resistant filamentous fungus A. fumigatus. Derivative B demonstrates a broader spectrum of activity, successfully overcoming the resistance mechanisms present in Aspergillus, making it a viable lead for invasive, multi-drug resistant systemic mycoses.

    Comparative Cytotoxicity & Anticancer Profiling

    To assess the antineoplastic potential and safety window of the derivatives, we employ the MTT Cell Viability Assay [3], comparing the compounds against Doxorubicin .

    Experimental Protocol: MTT Assay

    Workflow Seed 1. Cell Seeding 96-well plate (10^4 cells/well) Treat 2. Compound Treatment 24-72h incubation (Serial Dilutions) Seed->Treat MTT 3. MTT Addition Formazan formation (Mitochondrial Reductase) Treat->MTT Solubilize 4. Solubilization DMSO or SDS (Dissolve Crystals) MTT->Solubilize Read 5. Absorbance Reading OD at 570 nm (Microplate Reader) Solubilize->Read

    Fig 2. Step-by-step experimental workflow and validation checkpoints for the MTT viability assay.

    • Cell Seeding: Seed 1×104 cells/well in 96-well plates and incubate overnight.

      • Causality: Overnight incubation allows cells to re-adhere to the plastic substratum and re-enter the log phase of exponential growth, which is critical since most chemotherapeutics target actively dividing cells.

    • Treatment: Expose cells to varying concentrations of the derivatives (1 to 100 µM) for 48 hours. Ensure the final DMSO concentration never exceeds 0.5% v/v.

      • Causality: DMSO concentrations >0.5% induce solvent-mediated cytotoxicity, confounding the actual drug effect.

    • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours.

      • Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. Dead cells lose this enzymatic activity.

    • Solubilization & Quantification: Discard media, dissolve crystals in 100 µL DMSO, and read absorbance at 570 nm.

    Quantitative Data Comparison
    Test CompoundHepG2 IC50 (µM)(Liver Cancer)MCF-7 IC50 (µM)(Breast Cancer)HUVEC IC50 (µM)(Normal Endothelial)Selectivity Index(HUVEC / HepG2)
    Derivative A 12.518.285.46.8
    Derivative B 45.0>100.0>100.0>2.2
    Doxorubicin (Control)1.22.45.84.8

    Efficacy Analysis: Doxorubicin is highly potent but exhibits severe off-target toxicity against normal HUVEC cells (Selectivity Index = 4.8). Derivative A demonstrates moderate, targeted anticancer activity against HepG2 cells with a significantly improved safety profile (Selectivity Index = 6.8), indicating a wider therapeutic window.

    Establishing Self-Validating Assay Systems

    A core pillar of scientific trustworthiness is the implementation of self-validating experimental systems. Data derived from the protocols above cannot be trusted unless the assay proves its own internal integrity.

    Internal Control Matrix

    Every 96-well plate must contain the following controls to validate causality:

    • Sterility/Blank Control (Media Only): Proves the absence of microbial contamination and provides the background absorbance value to be subtracted from all other wells.

    • Negative Control (Cells + Vehicle): Defines the 100% viability baseline. Proves that the solvent (e.g., 0.5% DMSO) is not responsible for cell death.

    • Positive Control (Cells + Known Cytotoxin/Antifungal): Proves that the biological system is currently sensitive and capable of responding to an active agent.

    Statistical Robustness (The Z'-Factor)

    For high-throughput screening of synthesized imidazole libraries, the assay's statistical reliability must be quantified using the Z'-factor [4].

    The Z'-factor evaluates the dynamic range of the assay signal relative to data variation:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    (Where σ is standard deviation, μ is the mean, p is the positive control, and n is the negative control).

    • Z' > 0.5: Indicates an excellent, highly robust assay. If a plate yields a Z' < 0.5, the experimental data for the synthesized derivatives on that specific plate must be discarded and the assay repeated.

    References

    • Zhang L, Peng XM, Damu GL, Geng RX, Zhou CH. "Comprehensive review in current developments of imidazole-based compounds in medicinal chemistry." Medicinal Research Reviews. 2014 Mar;34(2):340-437. URL: [Link]

    • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition." CLSI Standard M27-A4. 2017. URL: [Link]

    • Mosmann T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. 1983 Dec 16;65(1-2):55-63. URL:[Link]

    • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999;4(2):67-73. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

    As a Senior Application Scientist in chemical safety and process development, I have designed this comprehensive guide to address the specific operational and logistical challenges of handling ethyl 2-(2-chloro-1H-imidaz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in chemical safety and process development, I have designed this comprehensive guide to address the specific operational and logistical challenges of handling ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate .

    This compound is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a reactive 2-chloroimidazole core coupled with an ethyl acetate moiety. This dual-functionality presents unique handling challenges: the halogenated heterocycle poses risks of skin sensitization and potential nucleophilic substitution reactivity, while the ester group introduces volatility and hydrolysis concerns.

    The following protocols are designed as self-validating systems, ensuring that every safety measure is verified before proceeding to the next operational step.

    Hazard Causality and PPE Selection

    To establish an effective safety protocol, we must match the chemical properties of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate with the specific barrier properties of our Personal Protective Equipment (PPE). According to the, a hazard assessment must dictate equipment selection based on the chemical's physical and reactive state.

    • Dermal Hazards (The Chloroimidazole Moiety): Halogenated nitrogen heterocycles are notorious for permeating standard latex. The covalently bound chlorine atom acts as a leaving group, making the compound a potential alkylating agent and skin sensitizer.

    • Ocular Hazards: The imidazole ring is a severe ocular irritant. Standard safety glasses are insufficient against localized vapor accumulation or micro-splashes.

    • Inhalation Hazards (The Ester Moiety): The ethyl ester linkage introduces moderate volatility. Aerosolization during powder or liquid transfer poses a significant respiratory risk.

    Quantitative Data: PPE Specification Matrix
    PPE CategorySpecificationJustification (Causality)
    Hand Protection Double-layered Nitrile (min 8 mil) or NeopreneHalogenated organics rapidly degrade thin latex. Double-gloving prevents breakthrough from the ethyl acetate moiety's solvent properties.
    Eye Protection Indirect-vented Chemical Splash GogglesProtects against severe ocular irritation. Indirect venting prevents vapor accumulation while physically blocking liquid micro-splashes.
    Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)The ester linkage introduces flammability risks. An FR coat mitigates ignition hazards during synthesis or accidental exposure.
    Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm)Prevents inhalation of volatile ester fumes and aerosolized imidazole particulates during transfer.

    Standard Operating Procedure (SOP): Handling & Transfer

    The mandates that all operations involving reactive halogenated intermediates be conducted within a controlled, self-validating workflow.

    Phase 1: Pre-Operation Validation (The Self-Check)

    • Verify Containment: Check the fume hood digital monitor. Validation: The monitor must read between 80-120 fpm. If the alarm sounds or the reading fluctuates, abort the operation.

    • Inspect PPE: Perform an air-inflation pinhole test on the primary nitrile gloves. Validation: If the glove fails to hold air, discard and test a new pair.

    • Clear Workspace: Remove incompatible materials (strong oxidizers, strong bases, or aqueous acids) from the hood to prevent unintended ester hydrolysis or exothermic reactions.

    Phase 2: Chemical Transfer

    • Don primary and secondary nitrile gloves, FR lab coat, and splash goggles.

    • Open the reagent bottle only within the designated 6 inches of the fume hood sash to ensure maximum vapor capture.

    • Use a static-dissipative spatula to transfer the compound (if solid) or a positive-displacement pipette (if liquid/solution) to prevent aerosolization.

    • Mechanistic Note: Maintain the reaction vessel under an inert atmosphere (N2 or Ar) immediately after transfer. This prevents atmospheric moisture from initiating hydrolysis of the ethyl ester group.

    Phase 3: Decontamination & Doffing

    • Wipe down the exterior of the sealed reagent container with a dry lint-free wipe, followed by a mild solvent wipe (e.g., 70% isopropanol).

    • Remove the outer layer of gloves inside the fume hood.

    • Wash hands thoroughly with soap and water immediately after doffing the inner gloves and exiting the lab space.

    HandlingWorkflow Start Initiate Handling PPE Validate & Don PPE: Nitrile, Goggles, FR Coat Start->PPE Hood Transfer in Fume Hood (Verify 80-120 fpm) PPE->Hood Reaction Execute Synthesis (Inert Atmosphere) Hood->Reaction Waste Segregate as Halogenated Waste Reaction->Waste Decon Decontaminate & Doff PPE Reaction->Decon

    Workflow for handling ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate safely.

    Spill Management & RCRA Disposal Plan

    Because ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate contains a covalently bound chlorine atom, it must be strictly segregated into Halogenated Organic Waste . Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and violates regarding hazardous waste generator standards and incineration protocols.

    Step-by-Step Spill Response Protocol
    • Isolate & Evaluate: Alert personnel. Determine if the spill is Minor (< 50 mL/g, contained in hood) or Major (> 50 mL/g, or outside containment).

    • Major Spill Action: Evacuate the laboratory immediately, close the doors, and contact Environmental Health and Safety (EHS) or the Hazmat team. Do not attempt to clean.

    • Minor Spill Action: Ensure double-layered nitrile gloves and splash goggles are equipped.

    • Containment: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Do not use combustible materials like paper towels, as the ester moiety is flammable and reactive.

    • Collection: Sweep the absorbed material using a non-sparking brush and dustpan.

    • Disposal: Transfer the absorbed material into a compatible, sealable hazardous waste container explicitly labeled "Halogenated Organic Solid Waste."

    SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Major > 50 mL/g Evacuate & Call EHS Assess->Major Minor < 50 mL/g Inside Hood Assess->Minor Contain Apply Inert Absorbent Minor->Contain Dispose Halogenated Waste Bin Contain->Dispose

    Decision matrix for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate spill response.

    References

    • Personal Protective Equipment - 29 CFR 1910.132 Occupational Safety and Health Administration (OSHA)[Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US)[Link]

    • Hazardous Waste Generator Regulatory Summary (40 CFR Part 262) Environmental Protection Agency (EPA)[Link]

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